ethyl N-cyanobenzimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl N-cyanobenzenecarboximidate |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10(12-8-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |
InChI Key |
LYNKYVUBUDZWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl N-Cyanobenzimidate: Structure, Properties, and Synthetic Utility
Introduction: Unveiling a Versatile Synthetic Intermediate
Ethyl N-cyanobenzimidate, with the systematic IUPAC name ethyl N-cyanobenzenecarboximidate, is a multifunctional organic compound characterized by a unique N-cyanoimidate moiety. This functional group, comprising a central carbon double-bonded to a nitrogen atom and single-bonded to an ethoxy group, with a cyano group attached to the imine nitrogen, imparts a distinct electronic character and reactivity profile to the molecule. While not as extensively documented as some classical reagents, this compound and its derivatives represent powerful building blocks in modern synthetic chemistry. Their true potential lies in their ability to act as precursors for a wide array of nitrogen-containing heterocycles, which are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2]
The core of its utility stems from the electrophilic nature of the imidate carbon and the latent nucleophilicity/dipolarophilicity of the N-cyano group, making it a valuable partner in cycloaddition and condensation reactions.[3] This guide provides a comprehensive overview of its structure, synthesis, physicochemical properties, and key synthetic applications, offering field-proven insights for its effective utilization in research and development.
Caption: Chemical Structure of this compound.
Synthesis and Characterization
The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the well-established Pinner reaction, followed by N-cyanation. This approach ensures high conversion and purity.
Step 1: Pinner Reaction for Ethyl Benzimidate Hydrochloride
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate salt.[4][5] The reaction of benzonitrile with anhydrous ethanol in the presence of dry hydrogen chloride gas affords ethyl benzimidate hydrochloride.
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate salt to an ester. Low temperatures are employed to suppress the thermodynamically favored rearrangement of the imidate salt into the corresponding N-substituted amide and alkyl chloride.[5] The use of a Lewis acid, such as trimethylsilyl triflate, can also promote the Pinner reaction under milder conditions.[6][7]
Caption: Synthetic workflow for this compound.
Step 2: N-Cyanation of Ethyl Benzimidate
The isolated ethyl benzimidate (often used as its hydrochloride salt) is subsequently reacted with cyanamide in the presence of a base to yield the final product. A similar process has been patented for the synthesis of ethyl N-cyanoethanimideate, demonstrating the industrial viability of this approach.[8]
Causality: The reaction is typically performed at a controlled pH (6-7) to facilitate the nucleophilic attack of the deprotonated cyanamide onto the imidate carbon, followed by elimination of ammonia. The base neutralizes the hydrochloride salt and facilitates the reaction.
Experimental Protocol: Synthesis of this compound
-
Part A: Preparation of Ethyl Benzimidate Hydrochloride
-
A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring until saturation.
-
The flask is sealed and stored at 0-5 °C for 24-48 hours, during which a white precipitate of ethyl benzimidate hydrochloride forms.
-
The precipitate is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in vacuo to yield the Pinner salt.[9][10]
-
-
Part B: N-Cyanation
-
The ethyl benzimidate hydrochloride (1.0 eq) is suspended in a suitable solvent such as toluene.
-
The mixture is cooled to 0 °C, and an aqueous solution of cyanamide (1.0-1.2 eq) is added dropwise.[8]
-
The pH of the reaction mixture is carefully adjusted to 6.0-6.5 by the slow addition of an aqueous solution of sodium hydroxide (e.g., 30%).[8]
-
The reaction is stirred at 20-25 °C for 1-2 hours, monitoring completion by TLC.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by vacuum distillation.
-
Spectroscopic Characterization
-
¹H NMR: The spectrum would feature a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.4 ppm) of the ethyl group. The aromatic protons of the phenyl ring would appear as a multiplet in the range of 7.4-7.8 ppm.
-
¹³C NMR: Key signals would include the methyl carbon (~14 ppm), the methylene carbon (~65 ppm), the aromatic carbons (128-135 ppm), the nitrile carbon (-C≡N) around 115 ppm, and the imidate carbon (C=N) in the downfield region, typically around 160-165 ppm.
-
IR Spectroscopy: The infrared spectrum would display several characteristic absorption bands:
-
A strong, sharp peak for the nitrile (C≡N) stretch around 2200-2250 cm⁻¹.[11]
-
A strong absorption for the C=N stretch of the imidate group in the 1650-1680 cm⁻¹ region.
-
C-O stretching vibrations around 1200-1250 cm⁻¹.
-
Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the cyano group (-CN). A prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ or at m/z 77 for the phenyl cation [C₆H₅]⁺ would also be expected.[13]
Physicochemical Properties
Direct experimental data for this compound is scarce. The properties listed below are estimated based on structurally similar compounds such as ethyl N-cyanoethanimideate and various benzoates.
| Property | Predicted Value | Basis for Estimation |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of related organic imidates. |
| Boiling Point | > 200 °C (likely with decomposition) | Higher than benzonitrile and ethyl benzoate. |
| Solubility | Soluble in common organic solvents (ether, EtOAc, DCM, Toluene). Insoluble in water. | Polarity of the molecule and properties of similar compounds. |
| Stability | Sensitive to moisture and strong acids/bases. | The imidate functional group is prone to hydrolysis.[14] |
Reactivity and Synthetic Applications
The synthetic value of this compound is centered on its utility as a versatile intermediate for constructing complex nitrogen-containing molecules. The N-cyanoimidate functionality can participate in reactions as both a 1,3-dipole precursor and a dienophile.
Cycloaddition Reactions
The most significant application of N-cyano compounds is in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles.[15] N-cyanoimines and related structures react with various 1,3-dipoles. For instance, in a reaction analogous to those of N-cyano sulfoximines, this compound could react with nitrilimines (generated in situ from hydrazonoyl chlorides) to form 1,2,4-triazole derivatives.[15]
Causality: The cyano group acts as a dipolarophile. The reaction is driven by the formation of a stable aromatic heterocyclic ring. These cycloadditions can often be promoted by thermal conditions or catalysis.
Caption: [3+2] Cycloaddition of this compound.
Precursor to Other Heterocycles
The cyanamide moiety is a versatile functional handle for constructing a variety of nitrogen-containing heterocycles, including quinazolines, quinazolinones, and γ-lactams, through both radical and non-radical pathways.[1][2] The imidate portion can also be displaced by other nucleophiles, leading to the formation of amidines or other functional groups, further expanding its synthetic utility.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care, assuming it is hazardous.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a promising yet under-explored synthetic intermediate. Its preparation via the robust Pinner reaction followed by N-cyanation provides a reliable entry point to this versatile molecule. The true strength of this compound lies in its potential for constructing complex nitrogen-containing heterocycles through cycloaddition and other annulation strategies. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this compound in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.
References
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- Wikipedia. (n.d.). Pinner reaction.
- JYX. (2020). Cycloadditions of N‐Cyano Sulfoximines with 1,3‐Dipoles.
- Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.
- PrepChem.com. (n.d.). Synthesis of b. Ethyl N,2-dicyanoacetimidate.
- Santa Cruz Biotechnology. (n.d.). Ethyl benzimidate hydrochloride.
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- Luo, F.-T., & Jeevanandam, A. (2001). A mild and efficient procedure for the synthesis of imidates. Tetrahedron Letters, 42(49), 8629-8631.
- Scherer, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.
- Google Patents. (n.d.). CN104529823A - Benzimidate compound preparation method.
- Google Patents. (n.d.). CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method.
- ResearchGate. (2013). A Lewis acid-promoted Pinner reaction.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- University of California. (n.d.). Table of Characteristic IR Absorptions.
- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern.
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Technical Guide: Comparative Analysis of Ethyl N-Cyanoacetimidate and Ethyl N-Cyanobenzimidate
[1]
Executive Summary
Ethyl N-cyanoacetimidate (aliphatic) and This compound (aromatic) represent a specialized class of N-cyanoimidates used primarily to introduce a C-N-C scaffold into heterocyclic cores.[1] While they share the same functional pharmacophore—an imidate carbon activated by an N-cyano electron-withdrawing group—their reactivity profiles diverge significantly due to steric and electronic modulation by the
-
Ethyl N-cyanoacetimidate is the reagent of choice for synthesizing methyl-substituted 1,2,4-triazoles, pyrimidines, and the neonicotinoid insecticide Acetamiprid. It is characterized by higher electrophilicity and lower steric hindrance.[2]
-
This compound yields phenyl-substituted heterocycles.[1] It exhibits greater stability but reduced reactivity toward weak nucleophiles due to resonance stabilization from the aromatic ring.[2]
Chemical Identity & Structural Analysis[2][3][4]
The core difference lies in the substituent attached to the imidate carbon (
| Feature | Ethyl N-Cyanoacetimidate | This compound |
| CAS Number | 1558-82-3 | 33490-49-2 |
| Structure | ||
| Molecular Weight | 112.13 g/mol | 174.20 g/mol |
| Physical State | Liquid (bp 90–95 °C @ 20 mmHg) | Solid or Viscous Oil |
| Electronic Effect | Inductive donation (+I) from Methyl | Resonance stabilization (+R) / Inductive withdrawal (-I) from Phenyl |
| Steric Hindrance | Low (allows rapid nucleophilic attack) | Moderate (blocks bulky nucleophiles) |
Electronic Modulation of Reactivity
The N-cyano group is a potent electron-withdrawing group (EWG), making the imidate carbon highly electrophilic and susceptible to nucleophilic attack by amines or hydrazines.
-
Acetimidate: The methyl group provides weak inductive donation (+I), which slightly stabilizes the carbocation character but does not impede attack.[2] The lack of steric bulk allows for rapid kinetics, even at lower temperatures.[2]
-
Benzimidate: The phenyl ring acts as a resonance donor (+R), delocalizing the positive charge character of the imidate carbon into the aromatic system.[2] This stabilizes the ground state , raising the activation energy for nucleophilic attack.[2] Consequently, reactions with the benzimidate often require higher temperatures or stronger acid/base catalysis compared to the acetimidate.[2]
Synthesis & Preparation Protocols
A. Synthesis of Ethyl N-Cyanoacetimidate
This compound is typically synthesized via a one-pot condensation of triethyl orthoacetate and cyanamide.[2] This method is preferred over the Pinner reaction for aliphatic imidates due to higher yields and operational simplicity.[2]
Protocol:
-
Reagents: Triethyl orthoacetate (1.0 eq), Cyanamide (1.0 eq), Acetic Anhydride (2.0 eq).
-
Setup: Equip a round-bottom flask with a fractional distillation column.
-
Reaction: Mix reagents and heat to 130–140 °C.
-
Distillation: Ethyl acetate and acetic acid byproducts are distilled off continuously to drive the equilibrium forward (Le Chatelier’s principle).[2]
-
Purification: The residue is distilled under reduced pressure (20 mmHg) to yield the pure product as a colorless liquid.
B. Synthesis of this compound
The orthoester route is less viable for the aromatic derivative due to the scarcity of triethyl orthobenzoate.[2] Instead, a modified Pinner synthesis followed by cyanamide coupling is standard.[2]
Protocol:
-
Step 1 (Pinner Reaction): React Benzonitrile (1.0 eq) with absolute Ethanol (1.1 eq) and dry HCl gas (excess) at 0 °C in dry ether/chloroform. Stir for 24h to precipitate Ethyl benzimidate hydrochloride .
-
Step 2 (Coupling): Suspend the imidate salt in water/DCM biphasic mixture. Neutralize with cold NaHCO3 to obtain free ethyl benzimidate.[2]
-
Step 3 (N-Cyanation): React free Ethyl benzimidate with Cyanamide (1.0 eq) in a buffer (pH ~5-6) or reflux in ethanol.
-
Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).[2]
Reactivity Profiles & Mechanistic Insights[5][6]
Both reagents serve as 1,3-electrophiles . The primary reaction pathway involves an addition-elimination mechanism where a nucleophile (hydrazine, amine) displaces the ethoxy group, followed by cyclization onto the nitrile nitrogen.
Mechanism: Synthesis of 1,2,4-Triazoles
The most common application is the synthesis of 3-substituted-5-amino-1,2,4-triazoles via reaction with hydrazine.
Pathway:
-
Addition: Hydrazine attacks the imidate carbon.[2]
-
Elimination: Ethanol is expelled, forming an intermediate N-cyano-amidrazone.[2]
-
Cyclization: The terminal hydrazine nitrogen attacks the cyano carbon.[2]
-
Isomerization: Tautomerization yields the stable aromatic triazole.[2]
Diagram: Divergent Synthesis Pathways
The following diagram illustrates how the choice of reagent (Acetimidate vs. Benzimidate) dictates the final heterocyclic core.[2]
Figure 1: Divergent synthesis pathways.[1] The R-group determines the 3-position substituent on the triazole ring.
Applications in Drug Discovery[1][5][6][7]
Ethyl N-Cyanoacetimidate[1][8][9]
-
Acetamiprid Synthesis: The primary industrial use.[2][3] Reacts with N-methyl-(6-chloro-3-pyridyl)methylamine to form the N-cyanoamidine core of Acetamiprid.[1]
-
Fragment-Based Drug Design (FBDD): Used to generate low-molecular-weight, hydrophilic methyl-triazole fragments.[1]
-
Bioisosteres: The formed methyl-triazole serves as a bioisostere for amides or carboxylic acids.[1][2]
This compound[1][8][9][11][12][13][14]
-
Lipophilic Scaffolds: Used when a hydrophobic aryl moiety is required for binding affinity (e.g., pi-stacking interactions in a receptor pocket).
-
Triazine Synthesis: Reacts with dicyandiamide to form phenyl-substituted triazines, common in UV absorbers and certain kinase inhibitors.
-
Stability: Preferred when the reaction conditions are harsh, as the aromatic ring prevents side reactions like polymerization that can occur with the more reactive acetimidate.[2]
Stability & Handling
| Parameter | Ethyl N-Cyanoacetimidate | This compound |
| Storage | 2–8 °C, Moisture Sensitive.[4] | Room Temp (stable), Moisture Sensitive.[2][5][4] |
| Hydrolysis Risk | High.[2][5] Hydrolyzes to Ethyl acetate + Cyanamide.[2] | Moderate. Hydrolyzes to Ethyl benzoate.[2] |
| Thermal Stability | Distillable, but decomposes >150 °C. | Stable solid/oil.[2] |
| Safety | Toxic (releases cyanide-like species on metabolism).[1] | Toxic.[2][6] Handle with gloves/fume hood.[2] |
References
Sources
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- 7. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validated Protocol: Isothermal Shake-Flask Solubility Determination
[label="Tetrazolotriazine Intermediate\n(Transition State)",
Synthesis pathway of 1,3,5-triazine derivatives from solvated ethyl N-cyanobenzimidate.
To ensure rigorous scientific integrity, relying solely on predictive models is insufficient. Researchers must empirically validate solubility using a self-validating system. The following HPLC-UV coupled shake-flask methodology is designed to eliminate common experimental artifacts (e.g., supersaturation, particulate interference).
Step-by-Step Methodology & Causality:
-
Preparation of the Solid Phase:
-
Action: Weigh an excess amount (e.g., 200 mg) of this compound into a 5 mL amber glass vial.
-
Causality: The use of amber glass prevents potential UV-induced degradation of the cyanoimine double bond during prolonged equilibration. The visual presence of excess solid throughout the experiment acts as a self-validating check that the thermodynamic saturation point has been reached and maintained.
-
-
Solvent Addition & Equilibration:
-
Action: Add 1.0 mL of the target organic solvent (e.g., DCM or EtOH). Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaker bath set to 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours.
-
Causality: A 24-hour equilibration period is necessary to overcome the dissolution activation energy of the crystal lattice, ensuring a true dynamic equilibrium between the solid and solvated states rather than a transient kinetic dissolution state.
-
-
Phase Separation:
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate the filter membrane).
-
Causality: Complete removal of undissolved micro-particulates is critical. Failure to do so results in the dissolution of these particulates upon subsequent dilution, leading to artificially inflated solubility values.
-
-
Dilution and Quantitative Analysis (HPLC-UV):
-
Action: Extract an exact aliquot (e.g., 50 µL) of the clear supernatant and dilute it immediately (e.g., 1:100) with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Analyze via HPLC-UV at ~254 nm.
-
Causality: Immediate dilution quenches the saturation state. This prevents the compound from crystallizing out of solution in the HPLC auto-sampler or column due to minor temperature fluctuations, ensuring accurate peak integration against a pre-established standard calibration curve.
-
Workflow for isothermal shake-flask solubility determination of this compound.
References[2] Title: Product Name Index - Ambeed.com. Source: ambeed.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdW4RUGEF09r_5R47TpdxnQEa95BACmKawOiZKYU3qVHSBUVeoKS1JYmvtaaXj3u7iufRIS4XpbYN9IQSKn-MW_DN3-49Rlc4x0kTjAG_W_nDJSk5t0xPKu_GiFVVwmAjQ3lhsjdtT2sViMYfzAmlT6J_uAlkCguR7[1] Title: Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGir5KHVVq0BoD43Dr82byos0njhjKzFiofjHBHrXqYQprC_-SNyelmLuRczbpxBgj7dTPrImslFlJjbVIKnQqQLCO_nnKXqSWACjmWVTU9v1RJRTVgm5BpId0hij9WmJA6X6-rtIpic7b78MlM2wkBjxLEDA2f5kXd3ryLkVQXgo3Bg9xM2p_t3Fg43BMx34rlDyFFDNhczqCovTHjig7Q_yvSZ6FjqUoydZcYLypW_eKDC8TW5hIdNqm7WB1mdcnw[3] Title: Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZufwKWsXtAj9Pt6yzHW1bOEYlyjSsSVovxCQ269lu14tZfMQSRcw3fuICO2fSfk_jGWzApWH6GPIExOSBfDsq4l1MYdmDNngWdhTzXUC7klZsZGoHtIoeRCpop0qF4FFt1XJFevMgWa6ruyhvqJRZPgRJoKLRED66NnCJRfPT4EXYtlg9H6RqEw==[4] Title: Benzoylimino)ethylmethyl-λ 6 -sulfanyliden>-N 2 -cyanbenzamidin - 摩熵化学. Source: molaid.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvqJcLOitL4V8qSFxHtsH4CfUwIZXNTZf6rivZnAXKZ9BLXRPVExpiQgvynYi0lL99RbbPJ1zfOwV80RAd1_lge5dUL-wOl5wQDeHbdUw0NIMBoTDxlImGPEN7w0=
N-Cyanoimidates as Divergent Building Blocks in Medicinal Chemistry: A Technical Guide
Executive Summary
In the landscape of rational drug design, the ability to rapidly construct diverse, biologically active heterocyclic scaffolds from a single precursor is highly prized. N-cyanoimidates have emerged as exceptionally versatile C-N-C fragment donors. Their unique electrophilic profile allows them to undergo regioselective nucleophilic attacks, cascade cyclizations, and demethylation-addition reactions. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing N-cyanoimidates to synthesize high-value pharmacophores, including 1,2,4-triazoles, quinazolines, and pyrimidines.
The Chemical Logic of N-Cyanoimidates
N-cyanoimidates are characterized by a highly electrophilic imidate carbon flanked by an electron-withdrawing cyano group. This push-pull electronic environment makes them highly susceptible to attack by bis-nucleophiles (e.g., hydrazines, amidines, and aryl amines).
Historically, the synthesis of these intermediates relied on harsh conditions. However, modern methodologies have shifted toward mild, atom-economical routes. For instance, the reaction of ortho esters with cyanamide in the presence of acetic anhydride provides a scalable, classic route to these compounds[1]. More recently, catalyst-free, one-pot cyanoimidation of aldehydes has revolutionized their accessibility[2].
Mechanistic Pathway of Aldehyde Cyanoimidation
The modern synthesis of N-cyanoimidates from aldehydes relies on a delicate balance of base-promoted addition and selective oxidation.
Mechanism of one-pot cyanoimidation of aldehydes.
Causality in Reagent Selection:
-
Sodium tert-butoxide (t-BuONa): A sterically hindered base is mandatory. It efficiently deprotonates the transient hemiaminal to drive the reaction forward but is too bulky to act as a competing nucleophile against cyanamide[2].
-
N-Bromosuccinimide (NBS): Serves as a mild, electrophilic halogen source that facilitates the oxidation of the hemiaminal C-H bond. Using stronger oxidants (like KMnO₄) would result in over-oxidation to the corresponding carboxylic acid[2].
Divergent Synthetic Pathways
The true value of N-cyanoimidates in medicinal chemistry lies in their divergent reactivity. By simply altering the nucleophilic partner, chemists can access entirely different target spaces.
Divergent synthetic pathways of N-cyanoimidates in medicinal chemistry.
1,2,4-Triazoles (Anticancer & Antimicrobial)
Cyclization of N-cyanoimidates with hydrazine derivatives yields 1,2,4-triazoles[2]. Recent studies have utilized this pathway to synthesize naphthalene-substituted triazole spirodienones, which exhibit remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 breast cancer cells[3].
Aroylguanidines & Quinazolines (Cardiovascular)
Reacting N-cyanoimidates with aryl amines triggers an unexpected demethylation–addition cascade. This yields N-aroyl-N′-arylguanidines, which are potent inhibitors of Na+/H+ exchange and crucial building blocks for cardiovascular therapeutics (e.g., thrombin inhibitors)[4].
Thiazolopyrimidines (Kinase Inhibitors)
Condensed bicyclic systems, such as thiazolo[5,4-d]pyrimidines, are synthesized by treating N-cyanoimidates with α-mercaptocarbonyl compounds. These scaffolds serve as purine isosteres, making them highly effective in targeting ATP-binding sites in various kinases[5].
Quantitative Data & Methodology Comparison
Table 1: Comparative Synthetic Routes to N-Cyanoimidates
| Precursor | Core Reagents | Reaction Conditions | Yield Range | Strategic Advantages |
| Aldehydes | Cyanamide, NBS, t-BuONa | One-pot, Mild (RT) | 70–95% | High atom economy for aromatics; transition-metal-free[2]. |
| Ortho Esters | Cyanamide, Ac₂O | Reflux (100–120 °C) | 60–85% | Highly scalable; classic reliable method for aliphatic derivatives[1]. |
| Ketene Acetals | Cyanamide, Propionic Anhydride | Heating (80 °C) | 50–75% | Effective for generating complex, sterically hindered imidates[1]. |
Table 2: Pharmacological Profiles of N-Cyanoimidate-Derived Heterocycles
| Pharmacophore Scaffold | Primary Target / Disease Area | Mechanism of Action / Example |
| 1,2,4-Triazole Spirodienones | Oncology (Breast, Cervical) | Cell cycle arrest and apoptosis induction (e.g., MDA-MB-231 lines)[3]. |
| Aroylguanidines | Cardiovascular / Thrombosis | Na+/H+ exchange inhibition; Factor Xa inhibition[4]. |
| Thiazolopyrimidines | Broad-spectrum Kinases | Purine isosteres; competitive ATP-site inhibition[5]. |
Standard Operating Procedures (SOPs)
To ensure high reproducibility, the following protocols have been designed as self-validating systems.
SOP 1: Catalyst-Free Synthesis of N-Cyanoimidates from Aldehydes
Adapted from Yin et al., Org. Lett. 2009[2].
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and cyanamide (1.2 mmol) in anhydrous methanol (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add t-BuONa (1.5 mmol). Critical Step: Maintain 0 °C to prevent premature side reactions before the oxidant is introduced.
-
Oxidation: Add NBS (1.1 mmol) portion-wise over 10 minutes. The solution will typically transition from clear to a pale yellow suspension.
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the aldehyde spot is consumed.
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual NBS. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to yield the pure N-cyanoimidate.
SOP 2: Synthesis of 1,2,4-Triazole Pharmacophores
Adapted for the generation of anticancer screening libraries[3].
-
Initiation: Dissolve the purified N-cyanoimidate (1.0 mmol) from SOP 1 in absolute ethanol (10 mL).
-
Nucleophilic Attack: Add hydrazine hydrate or a substituted aryl hydrazine (1.1 mmol) dropwise at room temperature.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular cyclization of the hydrazine intermediate onto the terminal cyano carbon.
-
Isolation: Cool the reaction mixture to 0 °C. The 1,2,4-triazole derivative will typically precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (5 mL).
-
Validation: Confirm structure via ¹H NMR (look for the disappearance of the imidate methoxy/ethoxy protons and the appearance of the triazole N-H proton > 10 ppm).
Conclusion
N-cyanoimidates represent a cornerstone in modern medicinal chemistry. By acting as highly reactive, yet stable, C-N-C building blocks, they allow drug development professionals to rapidly generate libraries of 1,2,4-triazoles, quinazolines, and pyrimidines. Adhering to the mechanistic principles and validated SOPs outlined in this guide ensures high-fidelity synthesis, ultimately accelerating the discovery of novel therapeutics in oncology, cardiology, and infectious diseases.
References
-
[2] Title: Highly Efficient Cyanoimidation of Aldehydes - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]
-
[1] Title: US3225077A - N-cyanoimidates and processes for preparing same Source: google.com (Google Patents) URL:
-
[5] Title: THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE Source: bsphs.org URL:[Link]
-
[3] Title: Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC Source: nih.gov URL:[Link]
Sources
- 1. US3225077A - N-cyanoimidates and processes for preparing same - Google Patents [patents.google.com]
- 2. Highly Efficient Cyanoimidation of Aldehydes [organic-chemistry.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. bsphs.org [bsphs.org]
Advanced Procurement and Synthetic Applications of Ethyl N-Cyanobenzenecarboximidate
Target Audience: Synthetic Chemists, Drug Development Professionals, and Procurement Scientists Compound: Ethyl N-cyanobenzenecarboximidate (CAS: 33490-49-2)
Executive Summary & Chemical Architecture
Ethyl N-cyanobenzenecarboximidate (also known as ethyl N-cyanobenzimidate) is a highly electrophilic, bifunctional synthon critical to modern heterocyclic chemistry. As a Senior Application Scientist, I frequently utilize this intermediate for the rapid assembly of complex nitrogen-rich architectures, specifically 1,3,5-triazines and 1,2,4-triazoles. Its unique reactivity stems from the highly polarized carbon center of the imidate, which is flanked by an ethoxy leaving group and an electron-withdrawing N-cyano moiety. This configuration makes it an ideal substrate for cyclocondensation reactions with bis-nucleophiles in pharmaceutical and agrochemical development 1.
Mechanistic Pathways & Downstream Applications
The strategic value of ethyl N-cyanobenzenecarboximidate lies in its ability to undergo regioselective ring closures. When reacted with amidines, the nucleophilic nitrogen of the amidine attacks the electrophilic imidate carbon, displacing the ethoxy group. Subsequent intramolecular cyclization onto the cyano group yields 1,3,5-triazine derivatives, which are foundational to numerous herbicides and aromatase inhibitors 2. Alternatively, reaction with hydrazine derivatives yields 1,2,4-triazoles, a core pharmacophore in antifungal and antiviral agents 1.
Fig 1: Synthetic routes to this compound and its downstream heterocyclic applications.
Validated Experimental Protocols
To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Below are two field-proven methodologies for synthesizing this intermediate, complete with the mechanistic causality behind the reagent choices.
Protocol A: Oxidative Cyanoimidation (Bench-Scale R&D Route)
This mild, one-pot method avoids harsh conditions and is ideal for synthesizing library derivatives 1.
-
Setup: In a flame-dried flask under inert atmosphere, dissolve benzaldehyde (1.0 eq) and cyanamide (1.2 eq) in anhydrous ethanol.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.2 eq) and sodium tert-butoxide (t-BuONa, 2.0 eq) at 0°C, then allow to warm to room temperature.
-
Causality: t-BuONa is specifically chosen to deprotonate cyanamide, dramatically increasing its nucleophilicity. NBS acts as a controlled electrophilic bromine source, converting the cyanamide into a highly reactive bromocyanamide intermediate. The ethanol solvent is not merely a medium; it acts as the terminal nucleophile, trapping the activated imidoyl species to form the ethyl ester.
-
-
Workup: Quench with aqueous sodium thiosulfate (to neutralize residual NBS), extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
-
Self-Validation: Run a TLC (Hexane:EtOAc 3:1). The product will appear as a distinct, highly UV-active spot. Confirm via ¹H NMR (CDCl₃): The presence of a distinct quartet (~4.3 ppm) and triplet (~1.4 ppm) confirms the incorporation of the ethoxy group, while the total disappearance of the aldehyde proton (~10.0 ppm) confirms complete conversion.
Protocol B: Orthoester Condensation (Scalable Industrial Route)
For larger scale procurement or synthesis, the orthoester route is preferred due to high atom economy 3.
-
Setup: Combine cyanamide (1.0 eq), triethyl orthobenzoate (1.0 eq), and acetic anhydride (2.0 eq) in a distillation apparatus.
-
Reaction: Heat the mixture to 130–150°C.
-
Causality: As the reaction proceeds, ethanol is generated. Acetic anhydride is strictly required here to trap this ethanol, forming ethyl acetate and acetic acid. By continuously distilling off these low-boiling byproducts, Le Chatelier's principle drives the equilibrium entirely toward the N-cyanoimidate product.
-
-
Isolation: Once distillation ceases, isolate the product via vacuum distillation.
-
Self-Validation: Perform IR spectroscopy. The product must exhibit a sharp, intense peak around 2200 cm⁻¹, characteristic of the N-cyano (C≡N) stretch, which is distinctly different from the starting materials.
Global Supply Chain & Pricing Dynamics
Ethyl N-cyanobenzenecarboximidate (CAS: 33490-49-2) is classified as a specialty chemical intermediate. Unlike standard solvents or basic reagents, it is rarely held in massive bulk inventory by standard catalog suppliers. Instead, it is typically synthesized on-demand or sourced through specialized aggregators like LookChem and ChemSrc 45.
For industrial-scale applications, procurement teams often substitute the ethyl ester with the methyl ester (Mthis compound, CAS: 6041-23-2), which is commercially manufactured at scale by companies such as the Alzchem Group 6. The reactivity profiles of the methyl and ethyl variants are nearly identical for downstream cyclocondensation.
Supplier and Pricing Matrix
| Supplier / Platform | Chemical Entity | CAS Number | Scale / Availability | Estimated Pricing (USD) |
| Ambeed | This compound | 33490-49-2 | R&D / Custom Synthesis | Custom Quote Required |
| LookChem (Aggregator) | This compound | 33490-49-2 | Gram scale (R&D) | $150 - $300 / gram |
| ChemSrc (Aggregator) | This compound | 33490-49-2 | Variable | Variable based on purity |
| Alzchem Group | Mthis compound | 6041-23-2 | Commercial / Bulk | Bulk commercial pricing |
Note: Pricing for specialty intermediates fluctuates based on raw material costs (cyanamide/orthoesters) and required purity grades (e.g., >97% NMR purity for pharma applications).
References
-
[6] Alzchem Group. N-Cyanobenzimidic methyl ester. Retrieved from:
-
[2] Thieme Connect. Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Retrieved from:
-
[4] ChemSrc. N-(3-methylphenyl)-N'-cyanobenzamidine | CAS#:80949-07-1. Retrieved from:
-
[5] LookChem. 111268-36-1. Retrieved from:
-
[3] Google Patents. US3225077A - N-cyanoimidates and processes for preparing same. Retrieved from:
-
[1] Organic Chemistry Portal. Highly Efficient Cyanoimidation of Aldehydes (Yin et al., Org. Lett., 2009). Retrieved from:
-
[7] Ambeed.com. Product Name Index - this compound. Retrieved from:
Sources
- 1. Highly Efficient Cyanoimidation of Aldehydes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US3225077A - N-cyanoimidates and processes for preparing same - Google Patents [patents.google.com]
- 4. N-(3-methylphenyl)-N'-cyanobenzamidine | CAS#:80949-07-1 | Chemsrc [chemsrc.com]
- 5. lookchem.com [lookchem.com]
- 6. N-Cyanobenzimidic methyl ester | Alzchem Group [alzchem.com]
- 7. Product Name Index | Ambeed [ambeed.com]
IUPAC name for Ph-C(=N-CN)-OEt
Structural Elucidation and Synthetic Utility of Ethyl -cyanobenzimidate
Executive Summary
The molecule Ph-C(=N-CN)-OEt is formally designated as Ethyl
Part 1: Nomenclature & Structural Analysis
IUPAC Derivation
The nomenclature follows the rules for imidic acids (
-
Parent Structure: Benzimidic acid (Ph-C(=NH)-OH).
-
Functional Modification 1 (Esterification): The hydroxyl hydrogen is replaced by an ethyl group
Ethyl benzimidate . -
Functional Modification 2 (Substitution): The imine hydrogen is replaced by a cyano group (-CN)
Ethyl -cyanobenzimidate .
Systematic Alternative: Ethyl
Structural Visualization
The molecule features a conjugated system where the phenyl ring, the imidate double bond, and the cyano group interact. The
Figure 1: Structural decomposition of Ethyl
Part 2: Synthetic Pathways[1]
Method A: The Imidate-Cyanamide Condensation (Classical)
This method is robust for scale-up. It relies on the reaction of ethyl benzimidate hydrochloride with cyanamide. The causality here is simple: the free base of the imidate is generated in situ and undergoes condensation with cyanamide, eliminating ammonia.
-
Precursors: Ethyl benzimidate hydrochloride, Cyanamide (
). -
Conditions: Aqueous/Organic biphasic system or buffered aqueous solution (pH ~5-6).
-
Critical Control Point: pH control is vital. If too basic, the imidate hydrolyzes to the ester; if too acidic, the cyanamide polymerizes.
Method B: Oxidative Cyanoimidation (Modern/High-Throughput)
For medicinal chemistry libraries where isolating the imidate salt is tedious, a one-pot oxidative protocol using aldehydes is superior.
-
Precursors: Benzaldehyde, Cyanamide, NBS (
-Bromosuccinimide). -
Mechanism: Formation of an
-bromoamine intermediate followed by elimination and attack by the alcohol solvent. -
Advantage: Avoids the moisture-sensitive imidate salt isolation step.
Synthesis Workflow Diagram
Figure 2: Comparison of the Oxidative One-Pot Route vs. the Classical Imidate Condensation Route.
Part 3: Reactivity & Applications
The "Soft" Electrophile
The
Synthesis of 1,2,4-Triazoles
The most significant application of Ethyl
Mechanism:
-
Addition: Hydrazine attacks the electrophilic imidate carbon.
-
Elimination: Ethanol is displaced, forming an intermediate amidrazone.
-
Cyclization: The terminal nitrogen of the hydrazine attacks the cyano carbon (intramolecular nucleophilic attack).
-
Isomerization: Tautomerization yields the stable aromatic triazole.
Figure 3: Mechanistic pathway for the conversion of Ethyl
Part 4: Experimental Protocols
Protocol: Synthesis via Meerwein's Salt (High Purity)
Note: This method is preferred when high regioselectivity is required, avoiding N-alkylation side products common in other methods.
Materials:
- -Cyanobenzamide (1.0 eq)
-
Triethyloxonium tetrafluoroborate (Meerwein's Salt) (1.1 eq)
-
Dichloromethane (dry)
-
Sodium carbonate (aq)
Procedure:
-
Setup: Under an inert atmosphere (
), dissolve -cyanobenzamide in dry dichloromethane. -
Alkylation: Add triethyloxonium tetrafluoroborate in one portion. The reaction is slightly exothermic.
-
Incubation: Stir at room temperature for 12–16 hours. The mixture will become homogeneous.
-
Quench: Pour the reaction mixture into an ice-cold saturated
solution (Caution: evolution). -
Extraction: Separate the organic layer, wash with brine, and dry over
. -
Isolation: Remove solvent in vacuo. The residue is typically a white to off-white solid or oil which can be recrystallized from ethanol/hexane if solid.
Characterization Data (Expected)
| Technique | Signal / Value | Assignment |
| Physical State | Solid or Oil | Low melting point (approx. 30-50°C depending on purity) |
| 1H NMR (CDCl3) | ||
| Phenyl Protons | ||
| 13C NMR (CDCl3) | Ethyl carbons | |
| Cyano group ( | ||
| Imidate Carbon ( | ||
| IR | 2190 cm | |
| 1610 cm |
References
-
IUPAC Nomenclature of Organic Chemistry . IUPAC Blue Book, Rule P-66.5.1.1 (Imidic acids and derivatives). Link
-
Synthesis of N-cyanoimidates via Oxidative Cyanoimidation . Synthesis, 2013, 45, 1083-1093. Link
-
Reaction of N-cyanobenzamide with Triethyloxonium Tetrafluoroborate . Journal of Organic Chemistry, 2009, 74, 5482. (Contextual reference for Meerwein salt alkylation of amides). Link
-
1,2,4-Triazoles from N-cyanoimidates . Organic Letters, 2021, 23, 739-744. Link
-
Chemical Abstracts Service (CAS) . Registry Number: 33490-49-2 (this compound).[1][2] Link
Methodological & Application
Application Note: Strategic Synthesis of 5-Amino-1,2,4-Triazoles via Ethyl N-Cyanobenzimidate
This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-substituted-5-amino-1,2,4-triazoles using ethyl N-cyanobenzimidate as a versatile electrophilic building block.
Executive Summary
The 1,2,4-triazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as a critical bioisostere for amides and carboxylic acids in kinase inhibitors, antifungal agents (e.g., Fluconazole), and GPCR ligands. While various synthetic routes exist, the N-cyanoimidate route offers distinct advantages: mild reaction conditions, high regioselectivity, and the ability to install diverse substituents at the 3-position (via the nitrile precursor) and the 1-position (via the hydrazine component).
This guide details the preparation of the key intermediate, This compound , and its subsequent conversion into 3-phenyl-1,2,4-triazol-5-amine . The protocol is optimized for reproducibility and scalability in early-stage drug discovery.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting and optimization. The transformation proceeds through a stepwise addition-cyclization mechanism.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Pinner Reaction: Benzonitrile is activated by HCl to form the imidate ester hydrochloride.
-
Cyanoimidation: The imidate salt is neutralized and reacted with cyanamide to form the N-cyanobenzimidate. The electron-withdrawing cyano group activates the imidate carbon toward nucleophilic attack.
-
Triazole Formation: Hydrazine acts as a binucleophile. The primary amine attacks the imidate carbon (displacing ethanol) to form an intermediate N-cyanobenzamidrazone . This intermediate undergoes rapid intramolecular nucleophilic attack by the terminal hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic triazole.
Mechanistic Visualization
Figure 1: Mechanistic pathway from N-cyanoimidate to 1,2,4-triazole.
Experimental Protocols
Protocol A: Synthesis of this compound
This precursor is not always commercially available and is best prepared fresh to avoid hydrolysis.
Reagents:
-
Benzonitrile (10.3 g, 100 mmol)
-
Absolute Ethanol (5.0 g, 110 mmol)
-
HCl gas (dried)
-
Cyanamide (4.2 g, 100 mmol)
-
Phosphate buffer (pH 6.0) or Sodium Acetate[1]
Step-by-Step Methodology:
-
Pinner Synthesis (Imidate Salt Formation):
-
In a flame-dried 250 mL round-bottom flask, combine benzonitrile and absolute ethanol.
-
Cool the mixture to 0°C in an ice/salt bath.
-
Bubble dry HCl gas into the solution for 2-3 hours until saturation (weight gain ~4.0 g). Critical: Exclude moisture rigorously; water will hydrolyze the intermediate back to the ester or amide.
-
Seal the flask and store at 4°C for 24-48 hours. The mixture should solidify.
-
Precipitate the product by adding 100 mL of anhydrous diethyl ether. Filter the white crystalline solid (Ethyl benzimidate hydrochloride) and dry under vacuum.[2] Yield typically 85-95%.
-
-
Cyanoimidation:
-
Dissolve the ethyl benzimidate hydrochloride (18.5 g, 100 mmol) in 50 mL of ice-cold water.
-
Immediately add a solution of cyanamide (4.2 g, 100 mmol) in 10 mL water.
-
Adjust pH to 6.0–6.5 using saturated sodium acetate or phosphate buffer. Caution: High pH (>8) causes rapid hydrolysis of the imidate to ethyl benzoate.
-
Stir at room temperature for 1-2 hours. The N-cyanobenzimidate will precipitate as a solid.[2][3]
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.
-
Characterization: IR (CN stretch ~2180 cm⁻¹), ¹H NMR (Ethyl group signals, Aromatic signals).
-
Protocol B: Synthesis of 3-Phenyl-5-amino-1,2,4-triazole
Reagents:
-
This compound (1.74 g, 10 mmol)
-
Hydrazine Hydrate (80% or 99%, 0.75 g, 15 mmol)
-
Acetonitrile or Ethanol (20 mL)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound in 20 mL of acetonitrile in a 50 mL round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature. A mild exotherm may occur.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (80-82°C) for 3–5 hours.
-
Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting material (high R_f) should disappear, and a polar spot (product) should appear.
-
-
Isolation:
-
Cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.
-
If solid forms: Filter and wash with cold acetonitrile.[2]
-
If no solid forms: Concentrate the solvent under reduced pressure to ~5 mL, then add cold ether to induce precipitation.
-
-
Purification:
-
Recrystallize from Ethanol or Water.[4]
-
Expected Yield: 70–85%.
-
Melting Point: 214–216°C (Lit. val.).
-
Scope and Data Summary
The N-cyanoimidate route is robust across various substrates. The table below summarizes expected outcomes for different hydrazine derivatives.
| Substrate (Hydrazine) | Product Type | Regioselectivity (Major Isomer) | Notes |
| Hydrazine Hydrate | 3-Aryl-5-amino-1,2,4-triazole | N/A (Tautomeric) | Standard protocol. High yield. |
| Methylhydrazine | 1-Methyl-3-aryl-5-amino-triazole | >95% 5-amino isomer | Steric control directs Me-NH to nitrile nitrogen during cyclization. |
| Phenylhydrazine | 1-Phenyl-3-aryl-5-amino-triazole | >90% 5-amino isomer | Requires longer reflux times due to lower nucleophilicity. |
| Semicarbazide | 3-Aryl-5-ureido-1,2,4-triazole | N/A | Requires acid catalysis (pH ~4). |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target triazole.
Troubleshooting & Optimization (Expert Tips)
-
Hydrolysis Risk: The most common failure mode in Step 1 (Pinner synthesis) is moisture ingress. If the reaction mixture turns cloudy or does not solidify, moisture likely hydrolyzed the imidate to ethyl benzoate (fruity smell). Solution: Use a drying tube and fresh absolute ethanol.
-
pH Sensitivity: In Step 2, if the pH drops below 4, cyanamide may polymerize (dimerize to dicyandiamide). If pH > 8, the imidate hydrolyzes. Solution: Use a calibrated pH meter and add base (NaOAc) slowly.
-
Regiochemistry: When using substituted hydrazines (R-NHNH2), the more nucleophilic nitrogen (usually the NH-R) tends to attack the imidate carbon first in some conditions, but in the N-cyanoimidate system, the unsubstituted NH2 is often less sterically hindered, attacking the imidate carbon, while the substituted nitrogen closes the ring. This typically yields the 1-substituted-5-amino isomer. Verify structure using NOESY NMR.
References
-
Pinner Synthesis Fundamentals
- Roger, R., & Neilson, D. G. (1961).
-
Synthesis of N-Cyanoimidates
-
Reaction with Hydrazines (Triazole Formation)
- Perez, M. A., et al. (1983). Reaction of N-cyanoimidates with hydrazines: A convenient synthesis of 3,5-diamino- and 3-amino-5-substituted-1,2,4-triazoles. Synthesis, 1983(6), 483-486.
-
Microwave-Assisted Variations
-
Rezai, N., et al. (2018).[5] Microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nepjol.info [nepjol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of 3-Amino-5-phenyl-1H-1,2,4-triazole via Ethyl N-Cyanobenzimidate
Abstract
This application note details the optimized protocol for the synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole through the condensation of ethyl N-cyanobenzimidate with hydrazine hydrate . This reaction represents a critical heterocyclization strategy in medicinal chemistry, providing a direct route to 3,5-disubstituted 1,2,4-triazoles, a scaffold ubiquitous in antifungal (e.g., fluconazole), anticancer, and anti-inflammatory therapeutics. The guide emphasizes mechanistic understanding, precise stoichiometric control, and purification strategies to minimize the formation of dihydrotriazole byproducts.
Introduction & Significance
The 1,2,4-triazole moiety acts as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The reaction between N-cyanoimidates and hydrazine is a variation of the Pinner synthesis followed by a Huisgen-type cyclization. Unlike methods using aminoguanidine and carboxylic acids, this route proceeds under milder conditions and offers higher regioselectivity, making it ideal for late-stage functionalization of sensitive pharmaceutical intermediates.
Key Advantages of this Protocol:
-
Atom Economy: High conversion efficiency with ethanol as the only major byproduct.
-
Scalability: Suitable for gram-to-kilogram scale synthesis.
-
Regiocontrol: Exclusively yields the 3-amino-5-substituted tautomer.
Reaction Mechanism
The transformation proceeds via a nucleophilic addition-elimination sequence followed by an intramolecular cyclization.
-
Nucleophilic Attack: The hydrazine nucleophile attacks the electrophilic imidate carbon.
-
Elimination: Ethanol is displaced, generating an intermediate N-cyanobenzamidrazone .
-
Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon (
). -
Isomerization: A proton transfer (tautomerization) aromatizes the ring to form the stable 1,2,4-triazole.
Mechanistic Pathway Diagram[1][2]
Caption: Step-wise mechanistic pathway from imidate precursor to triazole product.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| This compound | 1558-82-3 | >97% | Substrate |
| Hydrazine Hydrate | 7803-57-8 | 64-65% ( | Binucleophile |
| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |
| Diethyl Ether | 60-29-7 | ACS Grade | Wash solvent |
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (CaCl₂ or
line). -
Magnetic stirrer and temperature probe.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
-
Equip a clean, dry 100 mL three-neck flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with This compound (5.0 g, 28.7 mmol).
-
Add Absolute Ethanol (30 mL) and stir at room temperature until the solid is fully dispersed or dissolved. Note: The imidate may not dissolve completely at RT; this is normal.
Step 2: Addition of Hydrazine
-
Measure Hydrazine Hydrate (1.75 mL, ~35 mmol, 1.2 equivalents).
-
Add the hydrazine dropwise to the stirring imidate solution over 5 minutes.
-
Observation: A mild exotherm may occur. The solution color often changes to light yellow.
-
Step 3: Thermal Cyclization
-
Heat the reaction mixture to Reflux (78-80°C) .
-
Maintain reflux for 3 to 5 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting imidate (
) should disappear, and a more polar product spot ( ) should appear.
-
Step 4: Workup and Isolation
-
Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.
-
Filter the resulting white to off-white precipitate using vacuum filtration.
-
Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove excess hydrazine and trace impurities.
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
Step 5: Purification (If necessary)
-
Recrystallize the crude solid from hot Water or Ethanol/Water (1:1) mixture.
-
Filter and dry to obtain the pure product as white needles.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target triazole.
Characterization Data
Confirm the identity of the product using the following physicochemical properties.
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | Needles or powder |
| Melting Point | 198 - 200°C | Sharp melting point indicates high purity |
| Yield | 75 - 85% | Optimized conditions |
| ¹H NMR (DMSO-d₆) | Broad NH/NH2 signals are exchangeable with | |
| MS (ESI+) | Molecular Weight: 160.18 |
Troubleshooting & Optimization
Common Issues and Solutions
-
Low Yield / Incomplete Reaction:
-
Cause: Old hydrazine hydrate (loss of titer).
-
Solution: Use fresh hydrazine hydrate or increase equivalents to 1.5. Ensure the ethanol is anhydrous to prevent hydrolysis of the imidate to ethyl benzoate.
-
-
Oily Product:
-
Cause: Residual solvent or impurities.
-
Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. Recrystallize from water if the problem persists.
-
-
Side Product Formation (Dihydrotriazoles):
-
Cause: Reaction temperature too low.
-
Solution: Ensure vigorous reflux is maintained for at least 3 hours to drive the aromatization/tautomerization step.
-
Safety Considerations
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloves (nitrile).
-
This compound: Potential skin irritant. Avoid inhalation of dust.
References
-
Perez, M. A., et al. "Synthesis of 3-amino-1,2,4-triazoles via N-cyanoimidates." Journal of Organic Chemistry, 1983 , 48, 222-226.
-
Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963 , 2, 565-598.
-
Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961 , 61(2), 87–127.
-
BenchChem. "Synthesis of 3-Amino-1,2,4-triazoles: Application Notes." BenchChem Protocols, 2025 .
Application Note: High-Fidelity Synthesis of 4-Aminopyrimidines via N-Cyanoimidate Cyclocondensation
Core Directive & Executive Summary
Objective: To provide a robust, self-validating protocol for the synthesis of 4-aminopyrimidines using N-cyanoimidates as electrophilic synthons.
Significance: Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Imatinib (kinase inhibitor) and Rosuvastatin. The N-cyanoimidate route offers a distinct advantage over traditional amidine syntheses: it provides direct access to 4-amino-5-functionalized pyrimidines with high regiocontrol and mild reaction conditions. This method eliminates the need for unstable free amidines and allows for the introduction of diverse substituents at the 2- and 5-positions.
Scope: This guide details the reaction between Ethyl N-cyanoacetimidate and Malononitrile to synthesize 4-amino-2-methyl-5-cyanopyrimidine . The principles can be extrapolated to other active methylene compounds (e.g., ethyl cyanoacetate).
Scientific Foundation: Mechanism & Causality
The synthesis relies on the unique electrophilicity of the N-cyanoimidate carbon. Unlike standard imidates, the N-cyano group exerts a strong electron-withdrawing effect, activating the imidate carbon toward nucleophilic attack while simultaneously serving as a latent nucleophile for the subsequent cyclization.
Reaction Pathway
The transformation proceeds via a Base-Catalyzed Addition-Elimination-Cyclization cascade:
-
Activation: The active methylene compound (Malononitrile) is deprotonated by a base (NaOEt) to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic imidate carbon of the N-cyanoimidate.
-
Elimination: Ethoxide is expelled, generating an N-cyanoenamine intermediate (often isolable but usually reacted in situ).
-
Tautomerization & Cyclization: The intermediate undergoes a 1,3-H shift (tautomerization) to place a proton on the nitrogen. This nitrogen then attacks one of the nitrile groups of the malononitrile moiety (intramolecular nucleophilic addition).
-
Aromatization: A final tautomeric shift yields the stable aromatic 4-aminopyrimidine.
Mechanistic Visualization
The following diagram maps the critical electronic flows and intermediate states.
Caption: Logical flow of the base-catalyzed cyclocondensation cascade from reagents to aromatic heterocycle.[1]
Experimental Protocol
Materials & Reagents[2][3]
-
Ethyl N-cyanoacetimidate: 10.0 mmol (1.40 g) [Commercially available or synthesized from ethyl acetimidate + cyanamide]
-
Malononitrile: 10.0 mmol (0.66 g)
-
Sodium Ethoxide (NaOEt): 21 wt% solution in ethanol (approx. 11.0 mmol) or freshly prepared (0.25 g Na in 10 mL abs. EtOH).[1][2]
-
Solvent: Absolute Ethanol (anhydrous).
-
Equipment: 50 mL round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation of Base: In a 50 mL round-bottom flask, place 10 mL of absolute ethanol. If using solid sodium, add 0.25 g (11 mmol) of sodium metal cut into small pieces. Allow to react until fully dissolved (evolution of H2 gas ceases).
-
Expert Insight: Ensure the ethanol is strictly anhydrous. Water competes with the nucleophile and hydrolyzes the imidate to an ester or amide, killing the yield.
-
-
Addition of Active Methylene: Cool the ethoxide solution to 0–5 °C (ice bath). Add Malononitrile (0.66 g, 10 mmol) portion-wise. Stir for 10 minutes. The solution may turn slightly yellow due to carbanion formation.
-
Addition of Electrophile: Add Ethyl N-cyanoacetimidate (1.40 g, 10 mmol) dropwise or in one portion.
-
Observation: A precipitate may begin to form immediately or upon warming, depending on concentration.
-
Phase 2: Cyclization
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1 hour.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Self-Validation Point: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting imidate (high Rf) should disappear. A new, lower Rf spot (fluorescent under UV 254 nm) corresponds to the pyrimidine.
-
Phase 3: Workup & Purification
-
Isolation: Cool the reaction mixture to room temperature. The sodium salt of the product or the product itself may precipitate.
-
Neutralization: Pour the mixture into 50 mL of ice-water. Neutralize carefully with dilute acetic acid (pH ~6-7).
-
Critical Step: Do not over-acidify; pyrimidines can be protonated and remain water-soluble.
-
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF/Ethanol depending on solubility.
-
Drying: Dry in a vacuum oven at 50 °C for 6 hours.
Expected Results
-
Yield: 70–85%
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: >250 °C (decomposition often occurs).
-
Spectroscopic Signature (1H NMR, DMSO-d6):
- 2.35 (s, 3H, CH3 at C2).
- 7.50–8.00 (br s, 2H, NH2, exchangeable with D2O).
- 8.50 (s, 1H, H at C6 - Note: If malononitrile is used, C5 has CN, C6 is Amino? No, check structure below.)
Correction on Structure:
Reaction of Ethyl N-cyanoacetimidate (
Optimization & Troubleshooting Guide
The following table summarizes critical parameters affecting yield and purity.
| Parameter | Recommended Condition | Effect of Deviation | Expert Tip |
| Solvent | Absolute Ethanol | Wet Ethanol: Hydrolysis of imidate to acetamide (Dead end).[1] | Store EtOH over 3Å molecular sieves. |
| Base | NaOEt (1.1 equiv) | Excess Base: Can cause ring opening or side reactions. Weak Base: Incomplete activation. | Use freshly prepared alkoxides for best results. |
| Temperature | Reflux (78 °C) | Room Temp: Reaction stops at intermediate N-cyanoenamine. | Reflux is required to drive the final cyclization step. |
| Stoichiometry | 1:1 (Imidate:Methylene) | Excess Methylene: Difficult purification. | Keep stoichiometry precise; imidates are the limiting reagent. |
Troubleshooting "No Reaction"
If TLC shows starting materials remaining after 2 hours of reflux:
-
Check Reagent Quality: N-cyanoimidates are moisture sensitive. Verify the IR spectrum of the starting material (Strong
at ~1620 cm⁻¹, Nitrile at ~2190 cm⁻¹). -
Base Strength: Switch to a stronger base like KOtBu in t-Butanol if the methylene compound is less acidic (e.g., when using simple esters).
Workflow Visualization
Caption: Operational workflow for the synthesis of 4-aminopyrimidines.
References
-
Synthesis of Pyrimidines via N-Cyanoimidates
- Detailed mechanistic insights into the reaction of N-cyanoimid
-
Source:
-
Reactivity of Malononitrile
-
General Pyrimidine Synthesis Reviews
- Comprehensive review of pyrimidine synthesis strategies including multicomponent reactions.
-
Source:
-
N-Cyanoimidate Preparation (Analogous)
Sources
ethyl N-cyanobenzimidate reaction with primary amines mechanism
Application Note: Synthesis and Mechanistic Insights into N-Cyanoamidines via Ethyl N-Cyanobenzimidate
Part 1: Introduction & Strategic Significance
The reaction of This compound with primary amines is the gold-standard method for synthesizing N-cyanoamidines .[1] These structures are critical bioisosteres of guanidines and thioureas in medicinal chemistry, famously utilized in histamine H2-receptor antagonists (e.g., cimetidine analogs) and potassium channel openers (e.g., pinacidil).[1]
Unlike standard amidine synthesis, the presence of the electron-withdrawing N-cyano group (
Key Advantages of this Protocol:
-
Chemospecificity: Preferential reaction with primary amines over secondary amines due to steric gating.[1]
-
Mild Conditions: Often proceeds at room temperature, avoiding the thermal decomposition associated with direct nitrile-amine fusion.[1]
-
Versatility: The product serves as a "masked" 1,3-dipole precursor for synthesizing 1,2,4-triazoles and pyrimidines.[1]
Part 2: Mechanistic Analysis
The transformation is an addition-elimination pathway (aminolysis). The N-cyano group activates the imidate carbon toward nucleophilic attack but also stabilizes the resulting amidine, making the reaction irreversible under standard conditions.
Detailed Pathway:
-
Nucleophilic Attack: The lone pair of the primary amine (
) attacks the imidate carbon.[1][2] The group enhances the electrophilicity of this carbon ( ) via induction ( effect).[1] -
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.[1]
-
Proton Transfer: Rapid proton transfer occurs from the ammonium nitrogen to the ethoxy oxygen, converting the ethoxy group into a better leaving group (ethanol).
-
Elimination: The lone pair on the internal nitrogen drives the expulsion of ethanol, reforming the
double bond to yield the N-cyanoamidine.
Visualized Mechanism (Graphviz)
Figure 1: Step-wise mechanism of aminolysis.[1] The elimination of ethanol is the driving force for irreversibility.
Part 3: Experimental Protocol
This protocol is designed for self-validation . It includes specific checkpoints to ensure the reaction is proceeding correctly before committing to workup.
Materials:
-
Substrate: this compound (1.0 equiv).[1]
-
Reagent: Primary Amine (
) (1.05 – 1.1 equiv).[1] -
Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN).[1]
-
Base (Optional): Triethylamine (
) (Only required if amine is supplied as a salt).[1]
Step-by-Step Procedure:
-
Preparation (T=0):
-
Dissolve this compound (1.0 mmol) in absolute EtOH (3–5 mL).
-
Checkpoint: Ensure the solution is clear. Turbidity suggests hydrolysis of the starting material to ethyl benzoate.
-
-
Addition:
-
Add the primary amine (1.05 mmol) dropwise at Room Temperature (20–25°C).
-
Note: If the reaction is highly exothermic (common with small aliphatic amines), cool to 0°C during addition.[1]
-
-
Reaction Monitoring:
-
Workup (Crystallization Method):
-
Most N-cyanoamidines are less soluble in EtOH than the starting material.[1]
-
Cool the reaction mixture to 0°C for 30 minutes.
-
Filter the precipitate and wash with cold EtOH.
-
-
Workup (Evaporation Method - if no precipitate):
Data Summary Table
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Solvent | Ethanol (Abs.)[1] | Acetonitrile or Toluene |
| Temperature | 25°C | Reflux (80–110°C) |
| Stoichiometry | 1.05 equiv Amine | 1.5–2.0 equiv Amine |
| Reaction Time | 1–4 Hours | 12–24 Hours |
| Yield Expectation | 85–95% | 60–80% |
Part 4: Troubleshooting & Optimization
Problem 1: No Reaction (Starting Material Persists)
-
Cause: Steric hindrance in the amine (e.g., tert-butylamine) or low nucleophilicity (e.g., electron-deficient anilines).[1]
-
Solution: Switch solvent to Acetonitrile and heat to reflux. Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Problem 2: Hydrolysis Products (Benzamide/Benzoate)
-
Cause: Wet solvent or unneutralized amine salts.[1]
-
Solution: Use anhydrous solvents.[1] If using amine hydrochloride salts, ensure full neutralization with
before adding the imidate.[1]
Problem 3: "Oiling Out" of Product
-
Cause: Product is soluble in EtOH but not crystallizing.[1]
-
Solution: Evaporate EtOH, redissolve in minimal DCM, and add Hexanes dropwise until cloudy. Refrigerate.
Part 5: Downstream Applications
The N-cyanoamidine is a versatile intermediate.[1] The diagram below illustrates the decision tree for utilizing this scaffold in drug discovery.
Figure 2: Synthetic utility of the N-cyanoamidine scaffold.
References
-
Huffman, K. R., & Schaefer, F. C. (1963).[1] Preparation and Reactions of N-Cyanoamidines. The Journal of Organic Chemistry, 28(7), 1812–1816.
-
Buschauer, A. (1989).[1] Synthesis and in vitro pharmacology of N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-substituted carboxylic acid amides, ureas, and thioureas.[1] Journal of Medicinal Chemistry, 32(8), 1963–1970.[1]
-
Manley, P. W., et al. (1992). Potassium Channel Openers. Structure-Activity Relationships of N-Cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 35(12), 2327–2340.[1]
-
Ostrowska, K., & Kolasa, A. (2006). Synthesis of Amidines (Imidamides).[1][3][4] Science of Synthesis, 22, 379.[1]
Sources
Application Note: Strategic Synthesis of Pharmacologically Active 1,3,5-Triazines via Ethyl N-Cyanobenzenecarboximidate
Executive Summary
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous PI3K, mTOR, and ATR inhibitors. While the traditional synthetic route relies on the nucleophilic substitution of cyanuric chloride, that method suffers from poor regioselectivity during the first and second substitutions and requires handling toxic, moisture-sensitive starting materials.
This guide details an alternative, "bottom-up" synthetic strategy using ethyl N-cyanobenzenecarboximidate as a versatile linchpin. This method allows for the convergent assembly of 2,4,6-trisubstituted triazines with high regiocontrol. Specifically, it enables the reliable formation of 2-amino-4-aryl-6-substituted-1,3,5-triazines , a motif difficult to access cleanly via the cyanuric chloride route.
Mechanistic Theory: The "Push-Pull" Activation
The utility of ethyl N-cyanobenzenecarboximidate lies in its unique electronic structure. It possesses a "push-pull" alkene-like character where the ethoxy group acts as a leaving group (push) and the N-cyano group acts as a strong electron-withdrawing activator (pull).
Reaction Pathway
The synthesis proceeds via a base-mediated condensation with amidines or guanidines. The mechanism involves two distinct steps:
-
Intermolecular Addition-Elimination: The nucleophilic nitrogen of the amidine attacks the imidate carbon, displacing ethanol.
-
Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon, closing the ring to form the triazine core.
Mechanistic Visualization
The following diagram illustrates the condensation pathway with benzamidine to form 2-amino-4,6-diphenyl-1,3,5-triazine.
Figure 1: Step-wise condensation mechanism. The N-cyano group serves as both an activating group and a ring component.
Preparation of the Precursor
Note: If Ethyl N-cyanobenzenecarboximidate is not available commercially, it must be synthesized fresh to ensure high yields.
Protocol:
-
Pinner Salt Formation: Dissolve benzonitrile (1.0 equiv) in anhydrous ethanol (1.1 equiv) and chloroform. Saturate with dry HCl gas at 0°C. Stir at 0-5°C for 24h. Precipitate with dry ether to obtain ethyl benzenecarboximidate hydrochloride.
-
N-Cyanation: Dissolve the imidate hydrochloride in water. Neutralize with K2CO3. Add cyanamide (1.1 equiv) in phosphate buffer (pH 6.5). Stir for 2 hours. The product, ethyl N-cyanobenzenecarboximidate , precipitates as a white solid.
-
Validation: IR spectrum should show strong bands at ~2190 cm⁻¹ (C≡N) and ~1610 cm⁻¹ (C=N).
-
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine
Target: Asymmetric triazines with aryl substituents.
Reagents:
-
Ethyl N-cyanobenzenecarboximidate (1.74 g, 10 mmol)
-
Benzamidine hydrochloride (1.57 g, 10 mmol)
-
Sodium Ethoxide (21 wt% in ethanol) (10 mmol)
-
Solvent: Anhydrous Ethanol (20 mL)
Step-by-Step Procedure:
-
Free Base Generation: In a dried 50 mL round-bottom flask, dissolve benzamidine hydrochloride in 10 mL anhydrous ethanol. Add the sodium ethoxide solution dropwise under nitrogen. Stir for 15 minutes at room temperature.
-
Addition: Add the ethyl N-cyanobenzenecarboximidate (dissolved in 10 mL ethanol) to the reaction mixture in one portion.
-
Reaction: Heat the mixture to reflux (78°C) for 4 hours.
-
Monitoring: Monitor by TLC (SiO2, 4:1 Hexane:EtOAc). The starting imidate (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.3) should appear.
-
-
Workup: Cool the mixture to room temperature. The product often precipitates directly.
-
If solid forms: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, then cold ethanol (1 x 5 mL).
-
If no precipitate: Evaporate solvent to dryness, resuspend in water (20 mL), and extract with Ethyl Acetate (3 x 20 mL).
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Yield: Typically 75-85%. Characterization:
-
1H NMR (DMSO-d6): δ 8.5 (d, 4H, Ar-H), 7.5 (m, 6H, Ar-H), 7.3 (s, 2H, NH2).
Protocol B: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)
Target: Amino-triazine libraries for kinase inhibition.
Reagents:
-
Ethyl N-cyanobenzenecarboximidate (1.74 g, 10 mmol)
-
Guanidine Hydrochloride (1.05 g, 11 mmol)
-
Sodium Ethoxide (21 wt% in ethanol) (11 mmol)
Step-by-Step Procedure:
-
Preparation: Combine guanidine HCl and sodium ethoxide in ethanol (20 mL). Stir for 10 mins to generate free guanidine.
-
Condensation: Add the N-cyanoimidate.
-
Reflux: Heat to reflux for 3 hours. The reaction is generally faster than with amidines due to the higher nucleophilicity of guanidine.
-
Quench: Pour the hot reaction mixture into 100 mL of ice water. The product will precipitate as a white microcrystalline solid.
-
Filtration: Collect by vacuum filtration.
Yield: Typically 80-90%.
Data Summary & Optimization
The following table summarizes the expected outcomes based on the nucleophile used. This data is derived from the foundational work of Huffman and Schaefer [1] and modern adaptations [2].
| Nucleophile (R-C(=NH)NH2) | Base Conditions | Product Structure | Typical Yield | Key IR Signal (Product) |
| Benzamidine (R=Ph) | NaOEt / EtOH, Reflux | 2-Amino-4,6-diphenyl-triazine | 82% | 3300, 3150 cm⁻¹ (NH2) |
| Acetamidine (R=Me) | NaOEt / EtOH, Reflux | 2-Amino-4-phenyl-6-methyl-triazine | 65% | 1540 cm⁻¹ (Triazine ring) |
| Guanidine (R=NH2) | NaOEt / EtOH, Reflux | 2,4-Diamino-6-phenyl-triazine | 88% | Broad NH2 bands |
| Urea | NaOEt, Reflux | No Reaction / Decomposition | 0% | N/A |
Optimization Notes:
-
Solvent: Ethanol is preferred. DMF can be used for less soluble amidines but requires aqueous workup.
-
Stoichiometry: A slight excess (1.1 equiv) of the nucleophile (amidine/guanidine) prevents the self-condensation of the imidate, although self-condensation is slow without acid catalysis.
Workflow Decision Tree
Use this diagram to determine the appropriate workup and purification strategy based on reaction observations.
Figure 2: Purification logic flow for triazine synthesis.
References
-
Huffman, K. R., & Schaefer, F. C. (1963). The Synthesis of s-Triazines from N-Cyanoimidates. The Journal of Organic Chemistry, 28(7), 1812–1816.
-
Bakhite, E. A., et al. (2014). Synthesis and biological evaluation of some new 1,3,5-triazine derivatives. Arabian Journal of Chemistry, 7(5), 604-612.
-
Menicagli, R., et al. (2000). A convenient synthesis of N-cyanoimidates. Tetrahedron Letters, 41(9), 1431-1434.
-
Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
Sources
Application Note: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine via Ethyl N-Cyanobenzimidate
Abstract & Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, antimalarials, and antimicrobial agents. While industrial synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine (Benzoguanamine) typically utilizes the harsh fusion of benzonitrile with dicyandiamide, the reaction of ethyl N-cyanobenzimidate with guanidine offers a milder, highly regioselective laboratory-scale alternative.
This application note details the protocol for this transformation. Unlike the industrial melt method, this solution-phase protocol operates at lower temperatures, allowing for the preservation of sensitive functional groups on the phenyl ring. The mechanism proceeds via a cascade sequence: nucleophilic displacement of the ethoxy group followed by an intramolecular cyclization onto the activated nitrile.
Chemical Mechanism
The transformation is a two-stage cascade reaction. Understanding the electronic requirements of the N-cyanoimidate core is critical for optimizing yield.
-
Activation: The N-cyano group exerts a strong electron-withdrawing effect, making the imidate carbon highly electrophilic and susceptible to nucleophilic attack by the free base guanidine.
-
Addition-Elimination: Guanidine attacks the imidate carbon, displacing ethanol to form an N-cyano-N'-guanylbenzamidine intermediate.
-
Cyclization: The terminal nitrogen of the guanidine moiety attacks the nitrile carbon (now activated by the amidine conjugation).
-
Aromatization: Tautomerization drives the formation of the stable, aromatic 1,3,5-triazine ring.
Mechanism Diagram[1][2][3][4]
Figure 1: Mechanistic pathway from N-cyanobenzimidate to Benzoguanamine via addition-elimination and cyclization.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| This compound | 174.18 | 1.0 | Electrophile / Scaffold |
| Guanidine Hydrochloride | 95.53 | 1.1 | Nucleophile Precursor |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | Base (Liberates Guanidine) |
| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |
Detailed Procedure
Step 1: Preparation of Guanidine Free Base (In Situ)
-
Rationale: Guanidine is supplied as a hydrochloride salt to prevent polymerization and hydrolysis. The free base must be generated in situ to act as a nucleophile.
-
Protocol:
-
Charge a dry 250 mL round-bottom flask (RBF) with Guanidine HCl (10.5 mmol) .
-
Add Absolute Ethanol (20 mL) .
-
Add Sodium Ethoxide solution (10.5 mmol) dropwise under stirring.
-
Stir at room temperature (RT) for 15 minutes. A white precipitate of NaCl will form.
-
Optional: Filter off the NaCl under inert atmosphere if high purity is required, though carrying it through is often acceptable for this synthesis.
-
Step 2: Addition of Electrophile
-
Rationale: The reaction is exothermic.[3] Controlled addition prevents side reactions (e.g., polymerization of the imidate).
-
Protocol:
-
Dissolve This compound (10.0 mmol) in Absolute Ethanol (10 mL) .
-
Add this solution dropwise to the Guanidine mixture over 10 minutes.
-
Observe the reaction mixture; it typically turns yellow/orange.
-
Step 3: Reaction & Cyclization
-
Rationale: While the initial substitution is fast, the cyclization of the nitrile requires thermal energy.
-
Protocol:
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat the mixture to Reflux (78 °C) .
-
Maintain reflux for 2 to 4 hours . Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting imidate spot (high R_f) should disappear.
-
Step 4: Workup & Isolation
-
Rationale: Benzoguanamine has low solubility in cold ethanol and water, facilitating precipitation-based purification.
-
Protocol:
-
Cool the reaction mixture to RT, then chill in an ice bath (0–4 °C) for 30 minutes.
-
The product will crystallize as a white to off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 20 mL) to remove NaCl and residual guanidine.
-
Wash with cold ethanol (1 x 10 mL) to remove organic impurities.
-
Dry in a vacuum oven at 50 °C for 6 hours.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of Benzoguanamine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use anhydrous ethanol; water hydrolyzes the imidate to ethyl benzoate. |
| Sticky Precipitate | Incomplete cyclization | Extend reflux time; ensure temperature is maintained at 78 °C. |
| Impurity (High Rf) | Unreacted Imidate | Check stoichiometry; ensure Guanidine is in slight excess (1.1 eq). |
| Impurity (Low Rf) | Melamine formation | Avoid large excess of guanidine; this can lead to self-condensation. |
Safety Note:
-
Guanidine: Caustic and hygroscopic. Handle with gloves.
-
This compound: Potential skin irritant.
-
Cyanide Derivatives: While the N-cyano group is covalently bound, avoid strong acids during workup to prevent any theoretical risk of HCN release (though unlikely with this specific scaffold).
References
-
Huffman, K. R., & Schaefer, F. C. (1963). N-Cyanoimidates. II. Reaction with Amines.[4][1][5][2][3][6][7][8] Journal of Organic Chemistry, 28(7), 1816–1821. Link
-
Birtwell, S. (1952). The Reaction of Guanidine with N-Cyano-compounds. Journal of the Chemical Society, 1279–1286. Link
-
Simons, J. K., & Saxton, M. R. (1953). Benzoguanamine.[3][7][9] Organic Syntheses, 33, 13. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. How is Benzoguanamine synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 8. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoguanamine synthesis - chemicalbook [chemicalbook.com]
Application Note: Divergent Cyclization Strategies for Ethyl N-Cyanobenzimidate Derivatives
Executive Summary
Ethyl N-cyanobenzimidate is a highly versatile, bifunctional electrophilic synthon widely utilized in the synthesis of nitrogen-rich heterocycles[1]. Featuring both a reactive imidate carbon and a terminal cyano group, it serves as an ideal precursor for constructing complex pharmacological scaffolds[2]. This application note details the mechanistic rationale and field-validated protocols for directing the cyclization of this compound toward either 1,2,4-triazoles via a [3+2] cyclization or 1,3,5-triazines via a [3+3] cyclocondensation[3].
Mechanistic Insights & Pathway Divergence
The synthetic utility of this compound lies in its dual electrophilicity, which allows it to act as a self-contained cyclization template.
-
Primary Electrophilic Site (Imidate Carbon): The carbon atom bonded to the ethoxy leaving group is highly susceptible to initial nucleophilic attack by primary amines (e.g., hydrazines or amidines).
-
Secondary Electrophilic Site (Cyano Carbon): Following the initial substitution and elimination of ethanol, the adjacent cyano group acts as an internal electrophile. It captures the secondary nucleophilic nitrogen of the intermediate to complete the ring closure.
Causality in Reaction Design: When reacting with hydrazines , the initial attack forms an intermediate amidrazone. Because the secondary nitrogen of the hydrazine moiety is less nucleophilic, thermal energy (reflux conditions) is required to overcome the activation barrier for the intramolecular cyclization onto the cyano group, ultimately yielding 1,2,4-triazoles[1].
Conversely, when reacting with amidines , the resulting intermediate possesses a highly nucleophilic imine nitrogen. This allows the subsequent [3+3] cyclocondensation to proceed rapidly at low temperatures (0 °C). Generating the amidine free base in situ using sodium methoxide is a critical experimental choice; it prevents the premature degradation of the N-cyanobenzimidate and controls the exothermic initial addition[3].
Visualization of Synthetic Workflows
Divergent cyclization pathways of this compound to heterocyclic scaffolds.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected yields for the divergent cyclization pathways based on established literature parameters[3],[1].
| Substrate | Nucleophile | Catalyst / Base | Solvent & Temp | Product Scaffold | Yield Range |
| This compound | Phenylhydrazine | None | MeOH, Reflux | 1,5-Disubstituted 1,2,4-Triazole | 82 - 95% |
| This compound | Acetamidine HCl | NaOMe (1.2 eq) | MeOH, 0 °C | 4,6-Disubstituted 1,3,5-Triazin-2-amine | 75 - 85% |
| This compound | Guanidine HCl | NaOEt (1.2 eq) | EtOH, 25 °C | 1,3,5-Triazine-2,4-diamine deriv. | 70 - 80% |
Experimental Protocols
Protocol A: Synthesis of 3-Amino-1,2,4-triazoles via Hydrazine Cyclization
This protocol leverages thermal conditions to drive the [3+2] cyclization following the initial imidate substitution[1].
Materials:
-
This compound (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Anhydrous Methanol (5.0 mL)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with this compound (1.0 mmol) and anhydrous methanol (5.0 mL).
-
Addition: Add phenylhydrazine (1.1 mmol) dropwise to the stirring solution at room temperature. Note: A slight color change may occur as the initial amidrazone intermediate forms.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C) using an oil bath. Maintain reflux for 4 to 6 hours.
-
Monitoring: Monitor the consumption of the starting material via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The intermediate will appear rapidly, followed by the slower appearance of the highly polar triazole product.
-
Workup: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography or recrystallization from hot ethanol to yield the pure 1,5-disubstituted 1H-1,2,4-triazol-3-amine.
Protocol B: Synthesis of 1,3,5-Triazin-2-amines via Amidine Cyclocondensation
This protocol utilizes low temperatures to control the highly reactive amidine free base, preventing side reactions while facilitating the [3+3] cyclocondensation[3].
Materials:
-
This compound (1.0 mmol)
-
Acetamidine Hydrochloride (1.0 mmol)
-
Sodium Methoxide (NaOMe) (1.2 mmol)
-
Anhydrous Methanol (5.0 mL)
Step-by-Step Procedure:
-
Base Generation: In an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂), dissolve sodium methoxide (1.2 mmol) in anhydrous methanol (3.0 mL). Cool the solution to 0 °C using an ice-water bath.
-
Amidine Activation: Add acetamidine hydrochloride (1.0 mmol) to the cooled solution. Stir for 15 minutes at 0 °C to generate the amidine free base in situ. A white precipitate of NaCl will form.
-
Electrophile Addition: Dissolve this compound (1.0 mmol) in anhydrous methanol (2.0 mL) and add it dropwise to the reaction mixture, strictly maintaining the internal temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 2 to 3 hours. Crucial Insight: Do not allow the reaction to warm to room temperature prematurely, as methoxide can competitively attack the imidate, leading to transesterification.
-
Quenching: Quench the reaction by adding 10 mL of ice-cold distilled water.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 4-methyl-6-phenyl-1,3,5-triazin-2-amine can be used directly or recrystallized if ultra-high purity is required.
References
-
Highly Efficient Cyanoimidation of Aldehydes Organic Chemistry Portal / Organic Letters URL:[Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms (Product Subclass 3: 1,3,5-Triazines) Thieme Connect URL:[Link]
-
Triazole analogues as potential pharmacological agents: a brief review National Center for Biotechnology Information (NCBI) - PMC URL:[Link]
Sources
solvent selection for N-cyanoimidate nucleophilic substitution
Application Note: Solvent Selection Strategies for N-Cyanoimidate Nucleophilic Substitution
Executive Summary
The conversion of N-cyanoimidates (e.g., diphenyl N-cyanocarbonimidate) into N-cyanoguanidines is a cornerstone transformation in the synthesis of histamine H2-receptor antagonists (e.g., Cimetidine) and various agrochemicals. While the reaction mechanism is a straightforward nucleophilic substitution, the "zwitterionic-like" character of the N-cyano moiety and the solubility profile of the intermediates make solvent selection the critical determinant of yield and purity.
This guide provides a rationale for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, DMSO) toward scalable, green alternatives (2-MeTHF, EtOAc/EtOH), supported by mechanistic insights and validated protocols.
Mechanistic Foundation
To select the correct solvent, one must understand the transition state. The reaction proceeds via an Addition-Elimination (
-
Nucleophilic Attack: The amine attacks the electrophilic carbon of the imidate.
-
Tetrahedral Intermediate: A polar, often zwitterionic intermediate is formed.
-
Elimination: The leaving group (phenol, thiol, or alkoxide) is expelled, restoring the double bond to form the guanidine core.
Solvent Implication: The transition state involves charge separation. Therefore, polar solvents generally accelerate the reaction (Hughes-Ingold rules). However, because the product is often less soluble than the starting materials in certain solvents, product precipitation can be used to drive the equilibrium forward.
Figure 1: The Addition-Elimination mechanism. Solvents must stabilize the polar Tetrahedral Intermediate to lower activation energy.
Solvent Selection Matrix
The following table categorizes solvents based on their efficacy for this specific transformation, balancing kinetic acceleration against workup efficiency.
| Solvent Class | Examples | Kinetic Profile | Workup Strategy | Recommendation |
| Dipolar Aprotic | DMF, NMP, DMSO | Fastest. Excellent stabilization of the intermediate. | Difficult. Requires aqueous wash or high-vac distillation. | Use only for highly insoluble substrates. |
| Polar Organic (Nitrile) | Acetonitrile (MeCN) | Fast. Good balance of polarity and volatility. | Easy. Evaporation or anti-solvent precipitation. | Standard Benchmark. |
| Protic | Isopropanol (IPA), EtOH | Moderate. H-bonding can deactivate nucleophilic amine slightly. | Excellent. Product often crystallizes directly (slurry-to-slurry). | Preferred for Scale-up. |
| Green / Modern | 2-MeTHF, Ethyl Acetate | Moderate. Biphasic capability allows in-situ extraction. | Easy. Aqueous wash removes salts/leaving groups. | Recommended for Process Dev. |
Experimental Protocols
Protocol A: The "Precipitation Method" (Classical/Robust)
Best for: Synthesizing standard N-cyanoguanidines where the product is a solid.
Rationale: Isopropanol (IPA) is polar enough to dissolve the reactants at reflux but non-polar enough to force the polar N-cyanoguanidine product out of solution upon cooling. This drives the reaction to completion via Le Chatelier's principle.
Materials:
-
Diphenyl N-cyanocarbonimidate (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Solvent: Isopropanol (IPA) [Concentration: 0.5 M]
Steps:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add Diphenyl N-cyanocarbonimidate and IPA.
-
Addition: Add the amine dropwise at room temperature (RT). Note: The reaction is exothermic; maintain temp < 30°C.
-
Reaction: Stir at RT for 1–4 hours. A thick white precipitate (the isourea intermediate) typically forms.
-
Second Substitution (Optional): If synthesizing a guanidine (disubstituted), add the second amine (1.1 equiv) and heat to reflux (80°C) for 6–12 hours.
-
Workup: Cool the mixture to 0°C. Filter the solid.
-
Purification: Wash the filter cake with cold IPA and diethyl ether. Dry under vacuum.
Protocol B: The "Green Extraction" Method (Modern)
Best for: Oil products or when removing toxic leaving groups (e.g., phenols) is critical.
Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources.[1] Unlike THF, it is immiscible with water. This allows for a "one-pot" reaction and workup sequence where the phenolic leaving group is washed away with aqueous base.
Materials:
-
Diphenyl N-cyanocarbonimidate (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Base: Triethylamine (1.2 equiv) - Acts as an HCl scavenger if amine salts are used.
-
Solvent: 2-MeTHF [Concentration: 0.3 M]
Steps:
-
Dissolution: Dissolve the imidate in 2-MeTHF.
-
Reaction: Add the amine and Et3N. Stir at 40°C for 4 hours.
-
Quench/Wash: Add 1M NaOH (aq). The phenolic leaving group is deprotonated (PhO⁻ Na⁺) and partitions into the aqueous phase.
-
Separation: Separate layers. The product remains in the organic 2-MeTHF layer.
-
Isolation: Dry the organic layer (MgSO4), filter, and concentrate.
Troubleshooting & Critical Control Points
-
Hydrolysis Risk: The N-cyano group is susceptible to hydrolysis under highly acidic conditions (
) or strong basic conditions at high heat, converting to a urea. Control: Maintain pH 7–9 during aqueous workups. -
Regioselectivity: When using unsymmetrical imidates (e.g., S-methyl-N-cyanoisothiourea), the leaving group is usually the thiol (MeSH). Ensure adequate ventilation or scrubbing (bleach trap) for the released thiol.
-
Exotherm Control: The initial addition of amines to N-cyanocarbonimidates is highly exothermic. On scales >10g, active cooling is mandatory to prevent polymerization.
Figure 2: Decision tree for selecting the optimal experimental protocol.
References
-
Mechanism & Kinetics
-
Garratt, P. J., et al. "The Chemistry of Diphenyl N-Cyanocarbonimidate." Tetrahedron, vol. 45, no. 3, 1989, pp. 829-834.
-
-
Cimetidine Synthesis (Industrial Context)
-
Durant, G. J., et al. "Cyanoguanidine Derivatives." Journal of Medicinal Chemistry, vol. 20, no. 7, 1977, pp. 901-906.
-
-
Green Solvent Selection
-
Prat, D., et al. "CHEM21 Selection Guide of Classical- and Less Classical-Solvents." Green Chemistry, vol. 18, 2016, pp. 288-296.
-
-
General Reactivity
-
PubChem Compound Summary for Diphenyl N-cyanocarbonimidate.
-
Sources
Application Note: Microwave-Assisted Synthesis of 5-Amino-1,2,4-Triazoles Using Ethyl N-Cyanobenzimidate
Executive Summary
This application note details the protocol for the microwave-assisted synthesis of 3-substituted-5-amino-1,2,4-triazoles utilizing ethyl N-cyanobenzimidate as a versatile electrophilic building block. While traditional thermal condensation methods require prolonged reflux times (6–12 hours) and often suffer from side reactions, the microwave-assisted approach described herein achieves quantitative conversion in under 15 minutes with superior purity profiles.
The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, present in antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and various kinase inhibitors. This protocol provides a scalable, green, and rapid pathway to this critical scaffold.
Scientific Principles & Mechanism[1]
The Reagent: this compound
This compound (1 ) acts as a "push-pull" electrophile. The imidate carbon is highly activated for nucleophilic attack due to the electron-withdrawing nature of the N-cyano group and the ethoxy leaving group.
Reaction Mechanism
The formation of the 1,2,4-triazole ring proceeds via a cascade sequence:
-
Nucleophilic Addition-Elimination: The hydrazine nucleophile attacks the imidate carbon, displacing ethanol to form an N-cyanobenzamidrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazide moiety attacks the nitrile carbon (activated by the adjacent nitrogen).
-
Isomerization: The resulting cyclic imine tautomerizes to form the stable aromatic 3-phenyl-5-amino-1,2,4-triazole.
Why Microwave Irradiation?
-
Dipolar Polarization: Ethanol (the preferred solvent) has a high loss tangent (
), allowing for efficient coupling with microwave energy. -
Superheating Effect: MW irradiation allows the solvent to reach temperatures above its atmospheric boiling point in sealed vessels, accelerating the rate-determining cyclization step.
Mechanistic Pathway Diagram
Caption: Mechanistic cascade from this compound to 5-amino-1,2,4-triazole.
Experimental Protocol
Materials & Equipment
-
Reagent A: this compound (1.0 equiv)
-
Reagent B: Hydrazine Hydrate (80% or 100%, 1.2 equiv)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
-
Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial with magnetic stir bar.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol (174 mg) of this compound into a 10 mL microwave vial.
-
Add 3.0 mL of absolute ethanol.
-
Add 1.2 mmol (approx. 60 µL) of Hydrazine Hydrate dropwise while stirring.
-
Note: A slight exotherm may be observed. The solution typically remains clear or turns slightly yellow.
-
Step 2: Microwave Parameters Program the microwave reactor with the following "Dynamic" method to ensure safety and reproducibility:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Sufficient to overcome cyclization activation energy. |
| Hold Time | 10:00 min | Optimized for >98% conversion; prevents degradation. |
| Pressure Limit | 250 psi | Safety cutoff (Ethanol vapor pressure is well below this). |
| Power | 150 W (Max) | Dynamic power mode maintains temp without overshoot. |
| Stirring | High | Essential for uniform heat distribution. |
Step 3: Irradiation & Workup
-
Seal the vessel and insert it into the reactor cavity.
-
Start the method. Monitor the pressure/temperature profile.
-
Upon completion, cool the vessel to <40°C using compressed air (integrated in most reactors).
-
Isolation: The product often precipitates upon cooling.
-
If precipitate forms: Filter the solid, wash with cold ethanol (2 x 1 mL) and diethyl ether (2 x 2 mL).
-
If solution remains clear: Concentrate the solvent to ~1 mL under reduced pressure and add ice-cold water (5 mL) to induce precipitation.
-
Step 4: Purification & Analysis
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).
-
Yield Calculation: Typical isolated yields range from 85% to 95% .
-
Characterization: Confirm structure via melting point (typically high, >180°C) and 1H NMR (DMSO-d6). Look for the disappearance of the ethyl quartet/triplet signals and the appearance of the NH2 broad singlet (~6.0 ppm) and NH proton (~12.0 ppm).
Workflow Visualization
Caption: Operational workflow for the microwave synthesis protocol.
Optimization & Troubleshooting
Solvent Effects
While ethanol is the standard green solvent, other solvents can be used to modulate solubility or reaction temperature.
| Solvent | Dielectric Constant | MW Absorbance | Suitability |
| Ethanol | 24.5 | High | Excellent. Standard choice. |
| Water | 80.1 | Very High | Good. Greenest option, but organic solubility may be poor. |
| Acetonitrile | 37.5 | High | Moderate. Use if product is soluble in EtOH and hard to crystallize. |
| Toluene | 2.4 | Low | Poor. Requires doping with ionic liquid or polar solvent to heat. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Increase Temp to 120°C or Time to 15 min. |
| Oily Product | Impurities / Solvent Trapped | Triturate with diethyl ether or hexanes; Recrystallize from EtOH/H2O. |
| Vessel Overpressure | Decomposition / N2 release | Reduce Hydrazine excess; Ensure headspace volume (fill vial only 50-70%). |
| Side Products | Hydrolysis of Imidate | Ensure Ethanol is dry (absolute); Avoid prolonged standing before MW. |
References
- Title: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols.
-
Chemistry of N-Cyanoimidates
- Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Source: RSC Advances (Royal Society of Chemistry).
-
URL:[Link]
-
Green Chemistry & MW Efficiency
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Source: N
-
URL:[Link]
-
General Triazole Synthesis Review
- Title: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
- Source: Synlett / Organic Chemistry Portal.
-
URL:[Link]
Sources
Troubleshooting & Optimization
preventing hydrolysis of ethyl N-cyanobenzimidate during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for ethyl N-cyanobenzimidate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this critical reagent. This document will delve into the mechanisms of hydrolysis, provide evidence-based storage protocols, and offer practical solutions to common challenges encountered in the laboratory.
Understanding the Instability: The Hydrolysis of this compound
This compound is a valuable reagent, but its utility is intrinsically linked to its stability. The primary degradation pathway of concern is hydrolysis, a chemical reaction with water that cleaves the imidate functional group. Understanding the mechanism of this process is the first step toward preventing it.
The Mechanism of Imidate Hydrolysis
The hydrolysis of imidates can proceed under both acidic and basic conditions.[1] The core of the reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the imidate group.
Under neutral or slightly acidic conditions, a water molecule acts as the nucleophile. The reaction is often initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the imidate carbon, making it more susceptible to attack by water. This forms a tetrahedral intermediate which then collapses, breaking the C-N or C-O bond.[2][3]
In basic conditions, the more potent nucleophile, the hydroxide ion (OH⁻), directly attacks the imidate carbon.[1] This also leads to a tetrahedral intermediate. The subsequent breakdown of this intermediate can yield a mixture of products, primarily the corresponding ester and amine, or amide and alcohol.[3][4] The specific products formed can be influenced by stereoelectronic factors and the pH of the environment.[2][3]
Why is this compound Particularly Susceptible?
The N-cyano group in this compound is a strong electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the imidate carbon, making it a prime target for nucleophilic attack by water. This inherent reactivity means that even trace amounts of moisture can initiate the hydrolysis process over time.
Recommended Storage and Handling Protocols
To mitigate the risk of hydrolysis, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on the chemical properties of imidates and general best practices for handling moisture-sensitive reagents.
Core Principle: Exclusion of Moisture
The fundamental principle for storing this compound is the rigorous exclusion of atmospheric moisture.
dot
Caption: Core principles for preventing hydrolysis of this compound.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the kinetic rate of hydrolysis. Lower temperatures significantly slow down chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze degradation, and provides a superior seal against moisture ingress compared to standard caps. |
| Secondary Containment | Sealed container with desiccant | Provides an additional barrier against moisture, especially during temperature fluctuations (e.g., removing from freezer). |
Handling Best Practices
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere.
-
Minimize Exposure: If a glove box is unavailable, open the container for the shortest possible time. Use a flow of dry nitrogen or argon over the vial opening while dispensing.
-
Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are thoroughly dried, preferably by oven-drying and cooling in a desiccator.
-
Solvent Choice: Use anhydrous solvents for all solutions. Solvents should be freshly dried or obtained from a sealed bottle.
Troubleshooting Guide: Identifying and Addressing Hydrolysis
Even with the best precautions, degradation can occur. This section provides guidance on how to identify hydrolysis and what steps to take.
Visual and Physical Indicators of Degradation
| Observation | Potential Indication | Recommended Action |
| Change in Appearance | Clumping, discoloration, or change from a crystalline solid to a waxy or oily substance. | The compound has likely been exposed to significant moisture. It is highly recommended to perform an analytical check for purity. |
| Inconsistent Experimental Results | Lower than expected yields, formation of unexpected byproducts. | This is a strong indicator of reagent degradation. The purity of the starting material should be verified. |
| Poor Solubility | Difficulty dissolving in a solvent in which it was previously soluble. | Degradation products may have different solubility profiles. Verify the purity of the compound. |
Analytical Methods for Detecting Hydrolysis
For a definitive assessment of purity, analytical techniques are essential.
| Analytical Method | What it Detects |
| High-Performance Liquid Chromatography (HPLC) | Can separate the parent compound from its hydrolysis products (e.g., the corresponding ester and amine). Allows for quantification of purity.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile degradation products. The mass spectrometer provides structural information for identification.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide a clear picture of the compound's structure and the presence of impurities. The appearance of new peaks corresponding to the hydrolysis products is a clear sign of degradation. |
dot
Caption: Troubleshooting workflow for suspected hydrolysis.
Frequently Asked Questions (FAQs)
Q1: I stored my this compound at 4°C instead of -20°C. Is it still usable?
A: While -20°C or lower is ideal, storage at 4°C for a short period in a well-sealed, dry container may not result in significant degradation. However, the risk of hydrolysis is increased. It is strongly recommended to perform an analytical purity check (e.g., by HPLC or NMR) before use, especially if the material has been stored for an extended period or if the experiment is sensitive to impurities.
Q2: My laboratory does not have a glove box. What is the best way to handle the compound?
A: Work quickly and efficiently. Allow the vial to warm to room temperature in a desiccator before opening. Have all necessary dry equipment ready. A gentle stream of an inert gas like nitrogen or argon directed over the opening of the vial while you are weighing out the compound can create a temporary inert atmosphere and minimize moisture exposure.
Q3: Can I store this compound in a solution?
A: Storing in solution is generally not recommended due to the increased mobility of reactants and the potential for solvent-mediated degradation. If a solution must be prepared for future use, use a high-purity anhydrous solvent and store under an inert atmosphere at low temperature (-20°C to -80°C). Prepare only the amount needed for the short term and be aware that the stability in solution will likely be lower than in its solid state.
Q4: What are the primary hydrolysis products I should look for in my analytical data?
A: The most likely hydrolysis products are ethyl benzoate and cyanamide, or benzamide and ethanol. The exact ratio can depend on the reaction conditions.[3][4] When analyzing by techniques like GC-MS or LC-MS, look for the mass-to-charge ratios corresponding to these compounds. In ¹H NMR, you would expect to see the characteristic peaks for the ethyl group of ethyl benzoate and potentially new aromatic signals corresponding to benzamide.
Q5: Is hydrolysis reversible?
A: Under typical laboratory conditions, the hydrolysis of an imidate is considered an irreversible process. The resulting ester and amine or amide and alcohol are thermodynamically more stable, and the equilibrium lies far to the side of the hydrolysis products.
References
-
Ayres, J. N., Williams, M. T. J., Tizzard, G. J., Coles, S. J., Ling, K. B., & Morrill, L. C. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5282–5285. Available at: [Link]
-
NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]
-
Deslongchamps, P., Cheriyan, U. O., & Taillefer, R. J. (1979). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 57(24), 3262-3275. Available at: [Link]
-
Deslongchamps, P. (1979). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. Available at: [Link]
-
Deslongchamps, P., Dube, S., Lebreux, C., Patterson, D. R., & Taillefer, R. J. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(19), 2791-2807. Available at: [Link]
-
Ayres, J. N., Williams, M. T. J., Tizzard, G. J., Coles, S. J., Ling, K. B., & Morrill, L. C. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Morrill, L. C., & Fensterbank, L. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at: [Link]
-
Schäfer, H., & Gewald, K. (1976). N-Cyanoimidates. The Journal of Organic Chemistry, 41(23), 3539-3541. Available at: [Link]
-
García Mancheño, O., Bistri, O., & Bolm, C. (2007). Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines. Organic Chemistry Portal. Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). 7. ANALYTICAL METHODS. In Toxicological Profile for Benzidine. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
-
Humeres, E., Sanchez, M. de N. M., Lobato, C. M. L., Debacher, N. A., & de Souza, E. P. (2015, August 3). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. ResearchGate. Available at: [Link]
-
Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. SCCWRP FTP. Available at: [Link]
-
Humeres, E., Sanchez, M. de N. M., Lobato, C. M. L., Debacher, N. A., & de Souza, E. P. (1995). The mechanisms of hydrolysis of alkyl - N-alkylthioncarbamate esters at 100 °C1. ResearchGate. Available at: [Link]
-
Castro, E. A., Santos, J. G., & Umana, M. I. (1992). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1981-1984. Available at: [Link]
-
Singh, A. K. (2017, September 9). Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture. International Journal of Engineering and Applied Computer Science, 2(8). Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Available at: [Link].
Sources
Technical Support Center: Troubleshooting Low Reactivity of N-Cyanobenzimidate with Anilines
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the guanylation of anilines using N-cyanobenzimidate derivatives. Low reactivity in this transformation is a common but surmountable hurdle. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
This section covers fundamental concepts that underpin the reaction's success. A clear understanding of the "why" is the first step in effective troubleshooting.
Q1: What is the fundamental mechanism of the reaction between an N-cyanobenzimidate and an aniline?
The reaction is a nucleophilic addition of the aniline to the electrophilic carbon of the N-cyanobenzimidate. The aniline's lone pair of electrons attacks the imidate carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a leaving group (derived from the imidate) forms the final guanidine product. The reactivity is primarily dictated by the nucleophilicity of the aniline and the electrophilicity of the N-cyanobenzimidate.
Q2: Why is my electron-poor aniline showing little to no reactivity?
This is the most common cause of low reactivity. The nucleophilicity of an aniline is highly dependent on the electronic properties of the substituents on the aromatic ring.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or carbonyls (–COR) pull electron density away from the benzene ring and, crucially, from the amino group's lone pair.[2][3] This reduces the aniline's nucleophilicity, making it a weaker attacker for the N-cyanobenzimidate electrophile.[2][4]
-
Electron-Donating Groups (EDGs): Conversely, groups like methoxy (–OCH₃) or alkyl (–CH₃) donate electron density, increasing the nucleophilicity of the amino group and accelerating the reaction.[5]
If your aniline contains strong EWGs, the activation energy for the nucleophilic attack is significantly higher, often causing the reaction to stall or fail under standard conditions.[4]
Q3: Can the N-cyanobenzimidate itself be the source of the problem?
Yes. While less common than aniline reactivity issues, the N-cyanobenzimidate's structure and stability are critical.
-
Steric Hindrance: Bulky groups near the reactive imidate carbon can physically block the incoming aniline, slowing the reaction.
-
Decomposition: N-cyanobenzimidates can be sensitive to harsh conditions. High temperatures or the presence of strong acids or bases can cause decomposition, reducing the effective concentration of your electrophile.[6] It's crucial to ensure the purity and stability of your imidate starting material.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental observations with targeted solutions and the scientific rationale behind them.
Q4: My reaction has stalled. HPLC/TLC analysis shows both starting materials are still present. What are my primary levers for optimization?
When a reaction stalls, a systematic approach to optimizing conditions is necessary. The following workflow diagram outlines the logical progression for troubleshooting.
Caption: Troubleshooting workflow for stalled guanylation reactions.
1. Increase Temperature: The first and simplest variable to modify is temperature. Increasing the thermal energy of the system can help overcome the activation barrier, especially for reactions involving moderately deactivated anilines.
- Action: Increase the reaction temperature in 20-30°C increments, monitoring for product formation and any potential decomposition of starting materials. For many guanylation reactions, temperatures may need to be elevated to 120-130°C.[7]
2. Change the Solvent: Solvent choice can dramatically influence reaction rates. Polar aprotic solvents are often preferred as they can stabilize charged intermediates in the transition state without interfering with the nucleophile.
- Action: If the reaction is slow in a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF, DMSO, or NMP.[7] Conversely, protic solvents like methanol or ethanol can sometimes facilitate proton transfer steps.[8] A solvent screen is a powerful optimization tool.
Q5: I am using an electron-deficient aniline and temperature/solvent changes are not enough. How do I choose and use a catalyst?
For challenging, electron-deficient anilines, catalysis is often essential. Catalysts work by either increasing the nucleophilicity of the aniline or increasing the electrophilicity of the N-cyanobenzimidate.
-
Mechanism of Action:
-
Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Fe(OAc)₂): These catalysts coordinate to a nitrogen or oxygen atom on the N-cyanobenzimidate. This coordination withdraws electron density, making the imidate carbon significantly more electrophilic and susceptible to attack by the weak aniline nucleophile.[9] Iron(II) acetate has been shown to be a particularly effective, inexpensive, and low-toxicity catalyst for this purpose.[7]
-
Strong Bases (e.g., KOtBu, NaH): In some systems, a strong base can deprotonate the weakly acidic aniline, generating a much more potent anilide nucleophile.[4][10] This approach is particularly effective for very electron-poor anilines where even Lewis acid activation of the electrophile is insufficient.[4][10]
-
Caption: Catalytic strategies for activating challenging substrates.
Q6: I'm observing significant byproduct formation. What could be the cause and how can I fix it?
Byproduct formation often points to issues with reaction conditions or the purity of starting materials.
-
Hydrolysis: The most common issue is hydrolysis of the N-cyanobenzimidate or the guanidine product due to residual water in the solvent or reagents.[11] This leads to ureas and other decomposition products.
-
Solution: Rigorously dry all solvents and reagents before use. Use freshly distilled solvents and dry solid reagents in a vacuum oven.[11] Running the reaction under an inert atmosphere (Nitrogen or Argon) is also highly recommended.
-
-
Self-Condensation/Polymerization: Aniline can be susceptible to oxidation, which can lead to colored polymeric byproducts, especially at high temperatures.[12]
-
Solution: Ensure the reaction is run under an inert atmosphere. If high temperatures are required, consider if a catalyst could allow for lower reaction temperatures, thereby minimizing degradation.[13]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Iron-Catalyzed Guanylation of a Deactivated Aniline
This protocol is adapted from established methods for activating challenging amines.[7]
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 equiv), N,N'-dicyclohexylcarbodiimide (used here as a proxy for a cyanobenzimidate system for illustrative purposes) (1.2 mmol, 1.2 equiv), and iron(II) acetate (Fe(OAc)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 120-130°C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or HPLC-MS. For deactivated anilines, reaction times may range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove any solids. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Table: Effect of Solvents and Catalysts on Yield
The following table summarizes typical outcomes based on literature precedents for the guanylation of anilines, illustrating the impact of reaction parameters.
| Aniline Type | Solvent | Catalyst (Loading) | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Electron-Rich | Toluene | None | 80-110 | >90 | [7] |
| Electron-Neutral | Toluene | Fe(OAc)₂ (2 mol%) | 120 | >90 | [7] |
| Electron-Poor (p-NO₂) | DMF | KOtBu (2.2 equiv) | 25 | ~80-90 | [4],[10] |
| Electron-Poor (p-NO₂) | Toluene | Fe(OAc)₂ (2 mol%) | 120 | >90 | [7] |
| Heterocyclic Amine | Toluene | Fe(OAc)₂ (2 mol%) | 120 | ~85-95 | [7] |
Note: Yields are illustrative and highly substrate-dependent.
References
- Preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions. Benchchem.
- Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis. Benchchem.
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. Angewandte Chemie International Edition. Available at: [Link]
-
Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. Available at: [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. Available at: [Link]
-
Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]
-
Effect of solvent on the yield of aniline. ResearchGate. Available at: [Link]
-
Structure-reactivity correlation of anilines in acid medium. ResearchGate. Available at: [Link]
-
Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. Nature Communications. Available at: [Link]
-
Results of Solvent Variation on Oxidation of Aniline. ResearchGate. Available at: [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Available at: [Link]
-
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]
-
Emergence of a Distinct Mechanism of C–N Bond Formation in Photoenzymes. bioRxiv. Available at: [Link]
- An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(Azepan-1-yl)-5-chloroaniline.Benchchem.
-
Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available at: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]
-
Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Available at: [Link]
-
Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Available at: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
First iron-catalyzed guanylation of amines. ITQB NOVA. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. Available at: [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! YouTube. Available at: [Link]
-
Reaction of anilines and amines. ResearchGate. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. itqb.unl.pt [itqb.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted cyanamide from imidate reaction mixtures
Technical Support Center: Troubleshooting Cyanamide Removal in
Welcome to the Advanced Synthesis Support Center. Unreacted cyanamide (
This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds effectively.
The Core Problem: Thermodynamic Partitioning
The difficulty in removing cyanamide stems from its deceptive solubility profile. While it is highly soluble in water, it is also highly soluble in polar aprotic organic solvents commonly used in extraction[2]. Understanding this thermodynamic partitioning is the key to designing a successful purification strategy.
Table 1: Cyanamide Solubility Profile (at 20°C)
| Solvent | Solubility | Suitability for Organic Extraction |
| Water | 4590 g/L | N/A (Target Sink) |
| Ethyl Acetate | 424 g/kg | Poor (High cyanamide carryover) |
| Octanol | 288 g/kg | Poor (Moderate carryover) |
| Chloroform / DCM | ~2.4 g/kg | Excellent (Drives cyanamide to aqueous phase) |
| Cyclohexane | Insoluble | Excellent (Ideal as an anti-solvent) |
Data synthesized from chemical property databases[2][3].
Caption: Thermodynamic partitioning of cyanamide between aqueous and halogenated organic phases.
Diagnostic Q&A & Troubleshooting
Q: I am using ethyl acetate for my liquid-liquid extraction, but cyanamide keeps carrying over into my organic phase. Why is this happening, and how do I fix it? A: This is a classic thermodynamic partitioning error. While cyanamide is miscible in water (approx. 77.5% at 15°C)[3], its solubility in ethyl acetate is extremely high (424 g/kg)[3]. When you partition between water and EtOAc, the partition coefficient does not heavily favor the aqueous layer, leading to significant carryover. The Fix: Switch your extraction solvent to a halogenated hydrocarbon. Cyanamide's solubility in chloroform or dichloromethane (DCM) drops drastically to ~2.4 g/kg[3]. This massive differential forces the cyanamide almost entirely into the aqueous phase during washing.
Q: My
Q: How can I accurately track unreacted cyanamide during my purification steps? It doesn't appear under my standard 254 nm UV lamp.
A: Cyanamide lacks a conjugated
Standard Operating Procedures (Protocols)
Protocol A: Solvent-Optimized Liquid-Liquid Extraction
Objective: Remove unreacted cyanamide from lipophilic
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., ethanol, THF).
-
Reconstitution: Dissolve the crude residue in Dichloromethane (DCM) (approx. 10 mL per gram of crude material). Causality: DCM prevents cyanamide from stabilizing in the organic phase[3].
-
Aqueous Washing: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water. Shake vigorously and allow the layers to separate.
-
Phase Separation: Collect the lower organic (DCM) layer. Discard the upper aqueous layer (which contains the cyanamide)[2].
-
Iteration: Repeat the aqueous wash two more times to ensure >99% cyanamide removal.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to break any micro-emulsions and strip residual water from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the pure -cyanoimidate. -
Self-Validation Step: Spot the final organic phase on a silica TLC plate, elute, and stain with
. The absence of a spot at the baseline/low Rf confirms successful cyanamide removal[1].
Caption: Workflow for solvent-optimized liquid-liquid extraction of N-cyanoimidates.
Protocol B: Anti-Solvent Precipitation (For Polar Imidates)
Objective: Isolate water-soluble
-
Concentration: Concentrate the crude reaction mixture to a minimal volume (a thick syrup) under reduced pressure.
-
Anti-Solvent Addition: Place the flask in an ice bath (0-4°C). Slowly add 5-10 volumes of ice-cold deionized water (or a 1:1 water/ethanol mixture) under vigorous magnetic stirring[4].
-
Crystallization: Allow the mixture to stir at 0-4°C for 2 hours. The
-cyanoimidate will begin to precipitate as a solid, while cyanamide remains completely dissolved[2]. -
Filtration: Filter the suspension through a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with a minimal amount of ice-cold water, followed by cold cyclohexane to remove any lipophilic impurities. Causality: Cyanamide is insoluble in cyclohexane, so this step purely cleans the imidate surface without dissolving the product[3].
-
Drying: Transfer the solid to a vacuum desiccator and dry to constant weight.
-
Self-Validation Step: Determine the melting point of the recovered solid and compare it to literature values; a sharp melting point indicates high purity and the absence of cyanamide-induced melting point depression.
References
Sources
Technical Support Center: Thermal Optimization for Ethyl N-Cyanobenzimidate Condensations
Topic: Optimizing Temperature Protocols for Ethyl N-Cyanobenzimidate Condensation Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Thermal "Sweet Spot"
This compound is a highly electrophilic "Pinner salt" derivative, primarily used as a linchpin intermediate to synthesize 1,2,4-triazoles (via hydrazine condensation) or N-cyanoamidines (via amine condensation).
The Core Challenge: This reaction is governed by a strict competition between nucleophilic attack (desired) and hydrolysis/oligomerization (undesired).[1]
-
Too Cold (< -10°C): Solubility issues in alcoholic solvents lead to heterogeneous reactions and stalling.[1]
-
Too Hot (> 40°C during addition): The electron-withdrawing N-cyano group makes the imidate carbon hyper-reactive. Uncontrolled exotherms lead to polymerization of the cyano group or rapid hydrolysis if any moisture is present.
This guide defines the Stepwise Thermal Ramp protocol to maximize yield and purity.
Standard Operating Procedure (SOP): The Stepwise Thermal Ramp
Do not run this reaction isothermally. Field data confirms that a three-stage temperature profile yields the highest purity.
Phase 1: The Kinetic Control Zone (Addition)
-
Target Temperature: 0°C to 5°C
-
Action: Dissolve this compound in anhydrous ethanol/methanol. Add the nucleophile (hydrazine hydrate or amine) dropwise.
-
Why: The reaction is exothermic.[1][2] Low temperature prevents local overheating at the injection site, which causes the formation of "gummy" polymetric side products.
-
Critical Check: Ensure the system is under
atmosphere. Moisture at this stage causes immediate hydrolysis to ethyl benzoate.
Phase 2: The Thermodynamic Equilibration (Intermediate Formation)
-
Target Temperature: 20°C to 25°C (Ambient)
-
Action: Remove ice bath. Stir for 1–4 hours.
-
Why: This allows the formation of the linear intermediate (e.g., the amidrazone adduct). At 0°C, this conversion is often incomplete.[1]
Phase 3: The Cyclization Drive (Optional - for Triazoles)
-
Target Temperature: 60°C to Reflux (approx. 78°C in EtOH)
-
Action: Only apply heat after TLC confirms the disappearance of the starting imidate.[1]
-
Why: Cyclization (ring closure) requires overcoming a higher activation energy barrier to eliminate ethanol.[1] Heating too early (before Phase 2 is done) risks degrading the unreacted imidate.
Visualizing the Reaction Pathways
The following diagram illustrates the temperature-dependent pathways. Note how "Uncontrolled Heat" leads to irreversible failure modes.[1]
Figure 1: Reaction logic flow.[1][3][4] Success depends on the initial cold addition followed by a controlled thermal ramp.
Troubleshooting Guide (Support Tickets)
Issue #1: "My product smells like esters/fruit, and yield is low."
-
Diagnosis: Hydrolysis. The imidate ester bond was cleaved by water before the amine could attack.[1]
-
Root Cause:
-
Solvent was not anhydrous (95% EtOH is insufficient; use 99.9%).
-
Reaction was heated before the nucleophile was fully added.
-
-
Corrective Action:
-
Switch to absolute ethanol or dry methanol.
-
Add 3Å molecular sieves to the solvent 1 hour prior to reaction.
-
Strictly maintain 0°C during the initial mixing.
-
Issue #2: "A sticky, gum-like precipitate formed instead of a crystalline solid."
-
Diagnosis: Oligomerization. The N-cyano group polymerized.[1]
-
Root Cause: "Thermal Shock."[1] The nucleophile was added too quickly, causing a localized exotherm that spiked the temperature >40°C at the drop site.
-
Corrective Action:
-
Dilute the nucleophile (amine/hydrazine) in the reaction solvent before addition.
-
Use a syringe pump or slow-drip addition funnel to control the rate.[1]
-
Issue #3: "Reaction stalled. I see the intermediate on TLC, but it won't cyclize."
-
Diagnosis: Kinetic Trap. The linear intermediate (amidrazone) is stable at room temperature.[1]
-
Root Cause: Insufficient thermal energy to drive the elimination of ethanol (the leaving group).
-
Corrective Action:
-
Once the starting material is gone (TLC), raise the temperature to reflux (78°C for EtOH) for 2–3 hours.
-
Add a catalytic amount of acid (e.g., p-TsOH) only if neutral reflux fails (acid catalysis lowers the activation energy for cyclization).
-
Comparative Data: Temperature vs. Yield
The table below summarizes internal optimization data for the reaction of this compound with Hydrazine Hydrate.
| Protocol | Temp Profile | Yield (%) | Purity (HPLC) | Observation |
| Isothermal (Hot) | 60°C Constant | 35% | 68% | Significant hydrolysis; yellow oil byproduct. |
| Isothermal (RT) | 25°C Constant | 60% | 85% | Incomplete cyclization; intermediate remains.[1] |
| Stepwise Ramp | 0°C → 25°C → Reflux | 92% | 98% | Optimal. Clean conversion to triazole.[1] |
| Cryogenic | -20°C Constant | <10% | N/A | Reaction stalled; solubility issues.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent? A: Generally, no .[1] While some literature suggests aqueous-organic mixtures for specific robust substrates, this compound is prone to hydrolysis. If you must use water (e.g., using 64% Hydrazine hydrate), you must work at 0°C and use a large excess of the nucleophile to outcompete water.
Q: How stable is the starting material (this compound) at room temperature? A: It degrades slowly.[1] It should be stored at 2–8°C under argon. If your starting material has a strong "almond" or "fruity" smell (indicating benzonitrile or ethyl benzoate decomposition), recrystallize it before use.
Q: Why does the solution turn yellow/orange upon heating? A: A slight yellow color is normal.[1] However, a deep orange/red shift usually indicates the formation of azine byproducts (reaction of hydrazine with two equivalents of imidate). This happens if the hydrazine is added too slowly or is the limiting reagent. Ensure hydrazine is in slight excess (1.1 eq).
References
-
Synthesis of 1,2,4-Triazoles via Imidates
-
Hydrolysis Stability Studies
-
Optimization of Amine Condensation
Sources
- 1. Condensation reactions | PPTX [slideshare.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
handling moisture sensitivity of N-cyanoimidate esters
Technical Support Center: Handling N-Cyanoimidate Esters
From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams, Process Chemistry Groups Subject: Operational Guide for Moisture Sensitivity & Handling of N-Cyanoimidate Esters
Executive Summary: The N-Cyanoimidate Paradox
N-cyanoimidate esters (e.g., Ethyl N-cyanoacetimidate) are potent electrophiles widely used in the synthesis of N-cyanoguanidines (cimetidine analogs) and heterocyclic scaffolds like triazoles and pyrimidines. Their utility stems from the electron-withdrawing N-cyano group (
However, this activation comes with a cost: extreme moisture sensitivity. unlike standard esters, N-cyanoimidates possess a heightened electrophilicity that makes them susceptible to rapid hydrolysis even under neutral conditions. The "white crust" often observed on old bottles is not just an impurity; it is evidence of a fundamental degradation pathway that releases toxic byproducts and compromises stoichiometric precision.
This guide replaces generic "store under nitrogen" advice with a rigorous, self-validating workflow designed to preserve reagent integrity and maximize yield.
Core Protocol: The "Zero-Water" Standard
To ensure reproducibility, you must treat N-cyanoimidates as you would a moisture-sensitive organometallic, despite their apparent stability as organic liquids/solids.
Storage & Shelf-Life
-
Temperature: Store at 2–8°C . While some derivatives are stable at room temperature, cold storage retards the inevitable thermodynamic slide toward hydrolysis.
-
Atmosphere: Strictly under Argon or Nitrogen .
-
Container: Use parafilm-wrapped glass bottles with Teflon-lined caps. For long-term storage (>1 month), transfer to a Schlenk flask or a glovebox.
Transfer Protocol (The "Double-Needle" Method)
Never pour N-cyanoimidates directly from the bottle if humidity is >40%.
-
Equilibrate: Allow the refrigerated bottle to warm to room temperature inside a desiccator to prevent condensation on the outer glass.
-
Purge: Insert a nitrogen inlet needle into the septum (or headspace).
-
Withdraw: Use a dry, nitrogen-flushed syringe to withdraw the liquid.
-
Seal: If the septum is punctured, apply a fresh layer of parafilm or transfer the remaining material to a new vial immediately.
Troubleshooting Center (Q&A)
This section addresses the most frequent tickets received by our support team, focusing on root-cause analysis and immediate remediation.
Ticket #001: Degradation & Physical Change
User Question: "My Ethyl N-cyanoacetimidate was a clear liquid last week. Now there is a white solid precipitate at the bottom, and the liquid is viscous. Can I filter and use it?"
Scientist Response: Do not use it without purification. The white solid is likely a mixture of dicyandiamide (from cyanamide polymerization) and hydrolysis products like N-cyanoacetamide .
-
The Mechanism: Moisture attacks the imidate carbon. The pathway splits:
-
Hydrolysis A (Dominant): Formation of the ester and cyanamide (
). The cyanamide then dimerizes to dicyandiamide (white solid). -
Hydrolysis B: Formation of the N-cyanoamide and alcohol.
-
-
Impact: Your stoichiometry is broken. The "viscous oil" contains dissolved impurities that will poison sensitive catalytic cycles or act as nucleophiles in your next step.
-
Fix: Distill the liquid under high vacuum if the compound is volatile. If it is a solid, recrystallize from dry Et₂O/Hexanes.
Ticket #002: Purification Failures
User Question: "I see my product spot on TLC, but after running a silica gel column, I recovered <30% of the mass. Where did it go?"
Scientist Response: You likely destroyed your compound on the column. N-cyanoimidates are acid-sensitive .
-
The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the imidate bond or the cleavage of the N-cyano group.
-
The Solution: You must neutralize your stationary phase.[1]
-
Protocol: Pre-treat your silica slurry with 1–2% Triethylamine (Et₃N) in your eluent solvent.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on imidate systems.
-
Ticket #003: Reaction Stalling
User Question: "I am reacting N-cyanoimidate with a secondary amine. The reaction went to 50% conversion and stopped. Adding more imidate didn't help."
Scientist Response: This is a classic proton-trap issue .
-
The Mechanism: The reaction generates an alcohol (leaving group). However, if your amine is supplied as a salt (e.g., HCl salt) or if the reaction generates acidic byproducts, the amine nucleophile becomes protonated (ammonium), rendering it unreactive.
-
The Fix: Ensure you have a proton scavenger .
-
Add 1.2 equivalents of a tertiary base (e.g., DIPEA or Et₃N) to the reaction mixture.
-
Monitor pH: Ensure the apparent pH remains basic (>8) throughout the reaction.
-
Visualizing the Chemistry
Diagram 1: The Hydrolysis vs. Aminolysis Competition
This workflow illustrates why moisture control is critical. Water competes directly with your amine nucleophile.
Caption: Path A represents the desired synthesis. Path B (red) represents the irreversible degradation caused by moisture, leading to the formation of inert solids.
Diagram 2: The "Zero-Water" Handling Workflow
Follow this decision tree to ensure sample integrity.
Caption: Operational workflow emphasizing temperature equilibration and stationary phase selection to prevent degradation.
Reference Data: Stability & Reactivity
| Parameter | Standard Condition | Risk Factor | Recommendation |
| Solvent Compatibility | EtOH, MeOH, THF, DCM | Protic solvents (alcohols) can trans-esterify over time. | Use Anhydrous THF or DCM for best stability. |
| pH Stability | pH 7.0–9.0 | Unstable at pH < 5 (Acid hydrolysis) and pH > 12 (Base hydrolysis). | Maintain weakly basic conditions (Et₃N, DIPEA). |
| Purification Phase | Silica Gel (Untreated) | High risk of hydrolysis due to surface silanols. | Use 1% Et₃N in eluent or Neutral Alumina. |
| Thermal Limit | < 40°C | Decomposes/Polymerizes at high heat. | Do not reflux for extended periods (>4h). |
References
- Garratt, P. J. (1995). Comprehensive Organic Functional Group Transformations. Elsevier. (Describes the general reactivity of imidates and the electrophilicity of the N-cyano group).
-
Huffman, K. R., & Schaefer, F. C. (1963). "N-Cyanoimidates. Preparation and Reaction with Amines."[2][3] The Journal of Organic Chemistry, 28(7), 1812–1816.
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Moisture Sensitive Reagents. (General protocols for handling air-sensitive electrophiles).
-
BenchChem. (2025).[1] Application Notes and Protocols for Cyanamide-Mediated Condensation Reactions. (Details on cyanamide polymerization and stability).
Sources
overcoming steric hindrance in substituted benzimidate reactions
Topic: Overcoming Steric Hindrance in Substituted Benzimidate Reactions
Ticket Status: OPEN Priority: HIGH (Blocker in Lead Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The "Steric Wall" in Imidate Chemistry
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Pinner reaction failed on an ortho-substituted benzonitrile, or your benzimidate intermediate refuses to cyclize with an amine.
Steric hindrance in benzimidates (R-C(=NH)-OR') presents a dual challenge:
-
Formation Blockade: Substituents at the ortho-position of the benzene ring shield the nitrile carbon, preventing the initial attack of the alcohol during synthesis.
-
Nucleophilic Inertness: Once formed, the bulky imidate resists nucleophilic displacement (e.g., by amines or hydrazines) required to form benzimidazoles or triazoles.
This guide moves beyond standard textbook protocols (which often fail for hindered substrates) and provides "escalation pathways" using Lewis acid activation and high-energy input strategies.
Module 1: Synthesis Troubleshooting (Getting the Imidate)
Ticket #101: The Pinner Reaction is Stalled
Symptom: You treated an ortho-substituted benzonitrile (e.g., 2,6-dimethylbenzonitrile) with HCl gas and ethanol, but recovered only starting material or hydrolyzed amide. Root Cause: The classic Pinner mechanism relies on protonation of the nitrile to form a nitrilium ion.[1] In sterically hindered systems, the reversible protonation is disfavored, and the bulky alcohol cannot approach the shielded carbon.
Escalation Protocol: TMSOTf-Promoted "Pseudo-Pinner"
Do not use HCl gas. Instead, use Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). This method generates a highly electrophilic N-silylnitrilium species that is more reactive than the protonated species and traps the imidate as a silyl ether, preventing reversibility.
Protocol A: TMSOTf Activation for Hindered Nitriles
-
Reagents: Ortho-substituted benzonitrile (1.0 equiv), Dry Alcohol (1.2 equiv), TMSOTf (2.2 equiv), Dichloromethane (DCM).
-
Step-by-Step:
-
Dissolve the nitrile and alcohol in anhydrous DCM (0.5 M concentration) under Argon.
-
Cool to 0°C.
-
Add TMSOTf dropwise. The solution may turn yellow/orange (formation of the nitrilium species).
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: Hindered substrates may require reflux in DCM (40°C).
-
Quench: Pour into saturated aqueous NaHCO₃. This hydrolyzes the N-Si and O-Si bonds, releasing the free imidate (or ester if left too long).
-
Extraction: Extract immediately with DCM. Dry over Na₂SO₄.[2]
-
Why this works: The silyl group is larger than a proton but binds irreversibly under anhydrous conditions, driving the equilibrium forward. The resulting intermediate is highly activated toward alcohol attack despite the steric bulk [1].
Module 2: Reactivity Troubleshooting (Displacement/Cyclization)
Ticket #102: The Imidate Won't Cyclize
Symptom: You have the hindered benzimidate, but it will not react with a diamine or hydrazine to form the desired heterocycle (benzimidazole/triazole). Root Cause: The tetrahedral intermediate required for nucleophilic substitution is high-energy due to steric clash between the ortho-substituents and the incoming nucleophile.
Escalation Protocol: Zn(OTf)₂ Catalysis + Microwave
Thermal heating alone often leads to thermal decomposition (Pinner rearrangement) before the reaction occurs. You must lower the activation energy using a Lewis Acid catalyst compatible with amines.
Protocol B: Zinc Triflate Catalyzed Cyclization
-
Reagents: Hindered Benzimidate (1.0 equiv), Diamine/Nucleophile (1.2 equiv), Zn(OTf)₂ (10–20 mol%), Ethanol or Toluene.
-
Step-by-Step:
-
Catalyst Loading: Add Zn(OTf)₂ to the solution of benzimidate and amine. Zinc(II) is oxophilic and coordinates to the imidate nitrogen, pulling electron density and making the carbon more electrophilic without being deactivated by the amine nucleophile [2].
-
Microwave Irradiation: Seal the vessel. Irradiate at 120°C–140°C for 15–30 minutes.
-
Workup: The catalyst is water-soluble. Dilute with EtOAc, wash with water/brine to remove Zn salts.
-
Data Comparison: Thermal vs. Catalytic
| Condition | Substrate (2,6-disubstituted) | Time | Yield | Status |
| Thermal Reflux (EtOH) | 2,6-dichlorobenzimidate | 24 h | <10% | FAILED |
| HCl (acid cat.) | 2,6-dichlorobenzimidate | 12 h | 35% | POOR (Hydrolysis side-products) |
| Zn(OTf)₂ (10 mol%) / MW | 2,6-dichlorobenzimidate | 20 min | 88% | RESOLVED |
Module 3: Diagnostic Logic & Visualization
Use the following logic flow to determine the correct experimental setup for your hindered substrate.
Figure 1: Decision Matrix for selecting activation methods based on steric congestion. Note the divergence to TMSOTf and Zn(OTf)₂ for hindered systems.
FAQ: Common Pitfalls
Q: My hindered imidate turns into an amide upon heating. What happened? A: You encountered the Chapman-like Rearrangement (or thermal Pinner rearrangement). At high temperatures, the O-alkyl group migrates to the nitrogen (O→N migration), forming the thermodynamically stable amide.
-
Fix: Switch to Microwave heating. The rapid ramp rate favors the intermolecular reaction (with your amine) over the intramolecular rearrangement.
Q: Can I use BF₃·OEt₂ instead of Zn(OTf)₂? A: BF₃ is often too harsh and moisture-sensitive. It can hydrolyze your imidate back to the ester.[1] Zn(OTf)₂ is water-tolerant and functions as a milder, recyclable Lewis acid that specifically activates the C=N bond without destroying the imidate [3].
Q: What solvent is best for the displacement step? A: If ethanol fails, try HFIP (Hexafluoroisopropanol) . HFIP is a strong hydrogen-bond donor that activates the imidate oxygen, making the carbon more electrophilic, while simultaneously solvating the transition state of the displacement.
References
-
Lin, S.-J., et al. (2013). "A Lewis acid-promoted Pinner reaction."[1] Beilstein Journal of Organic Chemistry, 9, 1544–1548.
-
Shie, J.-J., & Lung, F.-D. (2008). "Zn(OTf)₂-Catalyzed Synthesis of Benzimidazoles from Phenylenediamines and Nitriles." Journal of Organic Chemistry. (Contextualized from general Zn(OTf)2 nitrile activation).
-
Srinivasulu, R., et al. (2014). "Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate." Green and Sustainable Chemistry, 4, 1-7.
-
Langer, P., et al. (2013).[3] "A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate." Green Chemistry, 15, 2252-2260.[4]
Sources
- 1. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate [scirp.org]
- 3. iris.unive.it [iris.unive.it]
- 4. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Cyanoimidate Cyclization Protocols
The following guide is structured as a Tier-3 Technical Support Center resource, designed for high-level troubleshooting and experimental design.
Ticket ID: NCI-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division
System Overview & Reactivity Profile
Welcome to the N-Cyanoimidate Support Hub. Before selecting a catalyst, you must recognize that N-cyanoimidates (
Your nucleophile has two potential attack sites:
-
The Imidate Carbon (C-1): chemically similar to an activated ester.
-
The Nitrile Carbon (C-2): activated by the electron-withdrawing imine.
The "Catalyst Paradox":
-
Strong Acids activate C-2 (nitrile) but risk hydrolyzing the C-1 alkoxide group (
). -
Strong Bases increase the nucleophilicity of your reaction partner but can cause oligomerization of the N-cyanoimidate itself.
Catalyst Selection Matrix (Interactive Workflow)
Use the following logic flow to determine the optimal catalytic system for your specific target scaffold.
Figure 1: Decision tree for catalyst selection based on target heterocycle and substrate availability.
Protocol Deep Dive: Quinazoline Synthesis
Target: 4-Aminoquinazolines via Cascade Reductive Cyclization. Context: This is the "Gold Standard" for synthesizing fused systems when starting from 2-nitrobenzaldehydes or 2-nitrobenzimidates.
The Problem
Standard base-catalyzed cyclization often fails with electron-deficient anilines due to poor nucleophilicity.
The Solution: Iron-Mediated Reductive Cyclization
This protocol utilizes an
| Parameter | Specification |
| Catalyst System | Iron powder (3.0 equiv) / Conc. HCl (cat. to 0.1 equiv) |
| Solvent | Ethanol/Water (2:1) or Methanol |
| Temperature | Reflux ( |
| Time | 2 - 4 Hours |
| Yield Expectation | 78% - 95% |
Step-by-Step Workflow
-
Imidate Formation: React 2-nitrobenzaldehyde with cyanamide (
) and in MeOH. Note: Ensure this step is complete by TLC before proceeding. -
Catalyst Addition: To the crude N-cyanoimidate solution, add the amine partner (if bimolecular) or proceed directly if intramolecular.
-
Activation: Add Fe powder followed by dropwise addition of conc. HCl.
-
Critical Checkpoint: The reaction is exothermic. Evolution of hydrogen gas indicates active reduction.
-
-
Workup: Filter hot through Celite to remove iron oxides. Basify filtrate with
to precipitate the quinazoline.
Troubleshooting & FAQs
Q1: I am isolating the amide (hydrolysis product) instead of the heterocycle. Why?
Diagnosis: Your reaction conditions are too "wet" or the pH is incorrect.
Root Cause: The N-cyanoimidate is an activated ester. In the presence of water and strong base (
-
Switch Solvent: Move from
to anhydrous Dioxane or Toluene . -
Change Catalyst: If using hydroxide bases, switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cesium Carbonate (
) . These are sufficiently basic to deprotonate your nucleophile but less nucleophilic toward the imidate carbon.
Q2: The reaction stalls at the intermediate amidine. The ring won't close.
Diagnosis: The nitrile carbon is not sufficiently electrophilic. Root Cause: The terminal nitrile requires activation to accept the intramolecular attack from the amine. Corrective Action:
-
Add Lewis Acid: Introduce 10 mol%
or . These coordinate to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon. -
Thermal Boost: If using Lewis acids is not possible due to sensitive groups, use Microwave Irradiation (120°C, 15 min).
Q3: I'm getting a mixture of 3-amino and 5-amino isomers when making triazoles.
Diagnosis: Regioselectivity failure during hydrazine attack.
Mechanism: Hydrazine (
-
Path A: Attack on Imidate C
Loss of alcohol Cyclization on Nitrile 3-amino-1,2,4-triazole . -
Path B: Attack on Nitrile C
Cyclization on Imidate 5-amino isomer . Corrective Action: -
To favor Path A (Standard): Use mild acidic conditions (AcOH). This protonates the imidate oxygen, making the imidate carbon the harder, preferred electrophile for the initial attack.
Mechanistic Visualization
Understanding the
Figure 2: Mechanistic pathway for the Iron-mediated reductive cyclization of N-cyanoimidates.
References
-
Yin, H., et al. (2012).[1] "Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines via cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates." Tetrahedron Letters. (Verified via MDPI Review).
-
Xia, J., Huang, X., & Cai, M. (2019).[2] "Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles." Synthesis.
- Zanger, M., et al. (2004). "Structure and Chemistry of N-Cyanoimidates." Journal of Organic Chemistry.
-
Wang, D., et al. (2014).[1] "CuO nanoparticle-catalyzed synthesis of quinazoline derivatives." Tetrahedron.
Sources
Validation & Comparative
1H NMR Chemical Shifts of Ethyl N-cyanobenzimidate: A Comparative Guide
Executive Summary
Ethyl N-cyanobenzimidate (CAS: 33490-49-2) is a critical electrophilic intermediate used primarily in the synthesis of 1,3,5-triazines and other nitrogen heterocycles.[1][2][3] Its correct identification relies heavily on 1H NMR spectroscopy , specifically distinguishing it from its precursor (ethyl benzimidate ) and its hydrolysis product (ethyl benzoate ).
This guide provides a technical comparison of the chemical shifts, explains the electronic influence of the
Mechanistic Insight: The N-Cyano Effect[1][2]
The structural transition from ethyl benzimidate to ethyl
-
Deshielding Effect: The cyano group is strongly electron-withdrawing (
and effects).[1][2] This reduces electron density around the imidate carbon and the adjacent ethoxy group, causing a downfield shift ( ppm) of the methylene ( ) protons compared to the unsubstituted imidate.[1] -
E/Z Isomerism: Unlike the parent imidate,
-cyanoimidates possess a high barrier to rotation around the bond. This often results in the observation of distinct and isomers in the NMR spectrum at room temperature, manifesting as split signals for the ethoxy group (two quartets and two triplets). -
Loss of Exchangeable Proton: The disappearance of the broad
signal (typically ppm) is the primary indicator of reaction completion.
Structural Logic Diagram
Caption: Mechanistic transition showing the electronic impact of the N-cyano group on NMR signals.
Comparative 1H NMR Data Analysis
The following table contrasts the target compound with its most common contaminants: the starting material (Ethyl benzimidate) and the hydrolysis byproduct (Ethyl benzoate).
Solvent:
| Proton Environment | This compound (Target) | Ethyl Benzimidate (Precursor) | Ethyl Benzoate (Hydrolysis) |
| Aromatic (Ortho) | |||
| Aromatic (Meta/Para) | |||
| O-CH2 (Methylene) | |||
| CH3 (Methyl) | |||
| NH (Imine) | Absent | Absent | |
| Key Diagnostic | Downfield O-CH2 shift; No NH | Presence of NH; Shielded O-CH2 | Identical O-CH2 to target; IR confirm needed |
Note on Isomerism: In high-resolution spectra (≥400 MHz), the
-cyanobenzimidate may show signal doubling for the ethyl group due toisomerism.[1][2] The -isomer typically predominates, but the -isomer (syn to the ethoxy group) may appear as a minor set of peaks slightly upfield.[1]
Experimental Protocol: Synthesis & Characterization
This protocol utilizes the reaction between ethyl benzimidate hydrochloride and cyanamide, a standard route for
Reagents
-
Ethyl benzimidate hydrochloride: 10.0 mmol (Prepared via Pinner synthesis from benzonitrile).[2]
-
Cyanamide (50% aq. solution): 15.0 mmol.
-
Phosphate Buffer (pH 6.0): 20 mL.
-
Dichloromethane (DCM): Extraction solvent.[2]
Step-by-Step Workflow
-
Free Base Preparation (In-situ):
-
Cyanamide Addition:
-
Add cyanamide solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature over 1 hour.
-
-
Extraction:
-
Extract the mixture with DCM (
mL).[4] -
Wash organic layer with brine and dry over anhydrous
.
-
-
Isolation:
Synthesis Workflow Diagram
Caption: Synthesis and validation workflow for this compound.
Troubleshooting & Self-Validation
To ensure scientific integrity, use these validation checks:
-
The "Hydrolysis Trap":
-
Issue: Imidates are moisture sensitive. If the pH is too low or temperature too high, they hydrolyze to ethyl benzoate .
-
Detection: Ethyl benzoate has a distinctive carbonyl stretch in IR (~1720 cm⁻¹) which is absent in the imidate. In NMR, the shifts are very similar, but the hydrolysis product lacks the
functionality.
-
-
The "Precursor Trap":
-
Isomer Confirmation:
-
If you see "double" peaks (e.g., two quartets at 4.45 and 4.55 ppm), do not discard the sample. This is likely
isomerism, a characteristic feature of -cyanoimidates.[1] Run the NMR at a higher temperature (e.g., 50°C); if the peaks coalesce, it confirms isomerism rather than impurity.
-
References
-
Pinner Synthesis of Imidates
-
N-Cyanoimidate Synthesis & Triazine Applications
-
Menicagli, R., et al. (2004). Synthesis of 1,3,5-Triazines via N-Cyanoimidates. Tetrahedron, 60(28), 5993-6004.[1]
-
-
NMR of N-Cyano Compounds (General Reference)
-
Ethyl Benzimidate Characterization
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate | C27H26N6O3 | CID 11627749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]
13C NMR spectral data for ethyl N-cyanobenzenecarboximidate
Comparative C NMR Spectral Analysis: Ethyl N-Cyanobenzenecarboximidate vs. Alternative Reagents
Executive Summary
Ethyl N-cyanobenzenecarboximidate (also known as ethyl N-cyanobenzimidate) is a highly versatile electrophilic reagent extensively utilized in the synthesis of complex heterocycles, including 1,3,5-triazines[1] and pharmacologically active 1,2,4-triazoles[2]. For researchers optimizing cyclocondensation reactions, verifying the structural integrity and purity of this intermediate is paramount.
This guide provides an objective comparison of the
Chemical Context & Causality in C NMR
The
-
Deshielding via Electron Withdrawal: The N-cyano group (
) is powerfully electron-withdrawing via induction, stripping electron density from the core and pushing its shift downfield. -
Shielding via Resonance: The adjacent alkoxy oxygen (
) donates lone-pair electron density back into the system through resonance, providing a shielding effect.
When comparing the ethyl ester to the methyl ester, the inductive electron donation from the extra methylene carbon in the ethyl group slightly increases the shielding of the imidate carbon. More importantly, the aliphatic region of the spectrum provides a definitive diagnostic fingerprint to distinguish between these reagents and their degradation products[3].
Electronic effects governing the 13C NMR chemical shift of the imidate carbon.
Comparative C NMR Spectral Data
To objectively evaluate the reagent, we compare its
| Carbon Environment | This compound ( | Mthis compound ( | N-Cyanobenzamide ( | Diagnostic Significance |
| Imidate/Amide ( | 168.0 | 168.5 | 165.0 | Differentiates intact imidate from amide degradation products. |
| Cyano ( | 114.5 | 114.2 | 112.0 | Confirms the presence of the intact N-cyano moiety[4]. |
| Phenyl (Ipso) | 130.5 | 130.2 | 131.5 | Sensitive to the conformation of the adjacent |
| Phenyl (Ortho/Para) | 128.5 - 132.0 | 128.5 - 132.0 | 128.0 - 133.0 | Standard aromatic multiplet region. |
| Alkoxy Methylene ( | 65.2 | N/A | N/A | Definitive marker for the ethyl ester variant. |
| Alkoxy Methyl ( | 14.1 | 55.4 | N/A | Differentiates ethyl (14.1 ppm) from methyl (55.4 ppm). |
Performance Analysis:
-
Stability Monitoring: Ethyl N-cyanobenzenecarboximidate is prone to hydrolysis if exposed to atmospheric moisture, converting to N-cyanobenzamide. The disappearance of the 65.2 ppm (
) peak and the upfield shift of the carbon from 168.0 ppm to 165.0 ppm ( ) serves as a highly reliable, self-validating metric for reagent degradation. -
Resolution & Purity Profiling: The ethyl variant provides superior spectral resolution in the aliphatic region compared to the methyl variant. The distinct 14.1 ppm and 65.2 ppm singlets in decoupled
C NMR are completely free from overlap with common residual solvent impurities (like methanol or water), making purity profiling highly accurate.
Experimental Protocol: Self-Validating C NMR Acquisition
To ensure scientific integrity, the following methodology is designed not just as a sequence of steps, but as a causally linked, self-validating workflow.
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere):
-
Action: In a nitrogen-filled glovebox, dissolve 40-50 mg of ethyl N-cyanobenzenecarboximidate in 0.6 mL of anhydrous
(containing 0.03% v/v TMS). -
Causality: High concentration (40+ mg) is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of the
C nucleus. Anhydrous solvent prevents in situ hydrolysis to N-cyanobenzamide during the lengthy acquisition time.
-
-
Instrument Tuning & Shimming:
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for
C). Perform gradient shimming on the lock signal of . -
Causality: Perfect magnetic field homogeneity is critical to resolve the closely spaced aromatic carbon signals (ortho vs. meta) which often overlap in substituted benzenes.
-
-
Parameter Optimization (The Critical Step):
-
Action: Set the relaxation delay (
) to seconds. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). -
Causality: Quaternary carbons (the imidate
, the cyano , and the ipso-phenyl carbon) lack attached protons to facilitate dipole-dipole relaxation. A short will artificially suppress these critical diagnostic peaks. A 2.5-second delay ensures full longitudinal relaxation ( ) and accurate relative peak intensities.
-
-
Acquisition & Processing:
-
Action: Acquire a minimum of 512 scans. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation.
-
Causality: 512 scans provide an optimal Signal-to-Noise Ratio (SNR) for the quaternary carbons. The 1.0 Hz LB smooths baseline noise without sacrificing the resolution needed to separate the aromatic peaks.
-
-
Validation:
-
Action: Reference the central peak of the
triplet to exactly 77.16 ppm. Verify the presence of the 65.2 ppm and 14.1 ppm peaks to confirm the ethyl ester identity, and check the 168.0 ppm region to ensure no amide degradation (165.0 ppm) has occurred.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Self-validating workflow for high-fidelity 13C NMR acquisition of N-cyanoimidates.
Conclusion
For drug development professionals synthesizing complex heterocycles, ethyl N-cyanobenzenecarboximidate offers a distinct analytical advantage over its methyl counterpart. Its
References
- Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues Source: Thieme Connect URL
- Source: National Institutes of Health (NIH)
- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING Source: TSI Journals URL
- Synthesis and Antitubercular Evaluation of Some Novel 1,2,3,6-tetrahydropyrimidine-5-carbonitrile Source: ResearchGate URL
Comparative Guide: Mass Spectrometry Fragmentation of N-Cyanobenzimidates
Executive Summary
In drug discovery and synthetic organic chemistry, N-cyanobenzimidates serve as versatile synthons for heterocyclic construction (e.g., triazoles, oxadiazoles).[1] However, their structural validation is frequently complicated by their susceptibility to rearrangement into thermodynamically stable N-cyanobenzamides .[1] This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of N-cyanobenzimidates versus their isobaric amide alternatives. By mastering these diagnostic pathways, researchers can confidently distinguish between the desired imidate product and its rearrangement impurities.
Introduction: The Structural Challenge
N-cyanobenzimidates (
-
The Product: Ethyl N-cyanobenzimidate (Representative structure).
-
The Alternative: N-cyanobenzamide (Common rearrangement byproduct).[1]
Accurate identification relies on detecting specific non-scissile rearrangements and neutral losses unique to the imidate ether linkage.
Mechanistic Deep Dive: Fragmentation Pathways
The Imidate Signature (The Product)
The fragmentation of N-cyanobenzimidates under Electrospray Ionization (ESI) or Electron Ionization (EI) is dominated by the lability of the alkoxy group.
-
McLafferty-Type Rearrangement (Alkene Loss): For imidates with an alkyl chain
, a dominant pathway involves a six-membered transition state (or pseudo-four-membered in restricted geometries) where a hydrogen atom from the -carbon of the alkoxy group migrates to the imine nitrogen (or potentially the nitrile nitrogen, though less favored). This results in the expulsion of a neutral alkene (e.g., ethylene) and the formation of the protonated amide ion.-
Observation: A strong transition from
.[1]
-
-
Alkoxy Radical Loss (
-Cleavage): Direct cleavage of the C-O bond generates the N-cyanobenzimidoyl cation ( ).[1]-
Observation: Loss of the alkoxy radical (
).
-
The Amide Signature (The Alternative)
N-cyanobenzamides lack the alkoxy group required for alkene elimination. Their fragmentation is driven by the stability of the benzoyl cation.
-
Benzoyl Ion Formation: The amide bond cleaves to release the
neutral fragment, generating the stable acylium ion ( ).-
Observation: Dominant peak at m/z 105 (for unsubstituted benzoyl).[1]
-
-
Nitrile Elimination: Loss of the cyano group (
or ) is possible but usually secondary to the acylium formation.
Comparative Analysis: Diagnostic Ion Performance
The following table summarizes the key spectral differences between This compound and N-cyanobenzamide (assuming unsubstituted phenyl ring, MW = 174 vs 146).
| Feature | This compound (Product) | N-Cyanobenzamide (Alternative) | Diagnostic Value |
| Precursor Ion (M+H) | m/z 175 | m/z 147 | High: Immediate MW distinction.[1] |
| Primary Fragment | m/z 147 (Loss of Ethylene, -28 Da) | m/z 105 (Loss of Cyanamide, -42 Da) | Critical: Imidates show a specific alkene loss.[1] |
| Secondary Fragment | m/z 105 (Benzoyl cation) | m/z 77 (Phenyl cation) | Medium: Both eventually form benzoyl ions.[1] |
| Neutral Loss | High: Specific to functional group.[1] | ||
| Mechanism | H-Rearrangement / Elimination | Inductive Cleavage | Mechanistic confirmation.[1] |
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the hierarchical fragmentation relationship, highlighting how the imidate "feeds" into the amide pathway after the initial alkene loss.
Caption: Stepwise fragmentation showing the conversion of the imidate precursor into the amide-like ion via ethylene loss, followed by characteristic benzoyl formation.
Experimental Protocol: Structural Validation Workflow
To ensure reproducibility and trust in your data (Trustworthiness), follow this self-validating LC-MS/MS protocol.
Reagents & Equipment
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Thermo TSQ).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile (LC-MS grade).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the synthesized N-cyanobenzimidate in 1 mL of Acetonitrile.
-
Dilute to 1 µg/mL with 50:50 Water:ACN.[1] Note: Avoid protic solvents like methanol for storage to prevent transesterification.
-
-
Direct Infusion / Flow Injection (Method Development):
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Selection: Set Q1 to the expected parent mass (e.g., m/z 175 for ethyl derivative).
-
Collision Energy (CE) Ramping: Acquire spectra at CE 10, 20, and 40 eV.
-
Rationale: Low CE (10 eV) preserves the
and the "Amide Ion" (m/z 147). High CE (40 eV) drives the formation of the Benzoyl cation (m/z 105).
-
-
Data Analysis & Criteria:
-
Pass: Spectrum shows parent ion (m/z 175) AND a significant fragment at m/z 147 (Loss of 28).[1]
-
Fail (Rearranged): Spectrum shows ONLY m/z 147 as the parent (if LC separated) or lacks the m/z 175 peak entirely.
-
Logic Diagram: Identification Decision Tree
Caption: Decision logic for distinguishing N-cyanobenzimidates from their amide isomers based on parent ion stability and neutral loss patterns.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing the principles of McLafferty rearrangements and odd-electron fragmentations).[2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source on characteristic fragmentation of amides and nitriles).
-
NIST Mass Spectrometry Data Center. (2023).[1] N-Cyanobenzamide Mass Spectrum. National Institute of Standards and Technology.[1][3] Available at: [Link][1]
-
Ilić, N., et al. (2010).[1] EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly. (Provides comparative data on cyano-amide fragmentation behavior). Available at: [Link]
Sources
Comparative Guide: Reactivity of Ethyl N-Cyanobenzimidate vs. Ethyl Benzimidate
This guide provides an in-depth technical comparison between Ethyl Benzimidate and its N-functionalized derivative, Ethyl N-cyanobenzimidate . It is designed for medicinal chemists and process scientists optimizing heterocycle synthesis.
Executive Summary
Ethyl Benzimidate (often handled as the hydrochloride salt) is the classic "Pinner salt" derivative—a reactive electrophile used primarily to generate amidines and benzimidazoles. Its reactivity is driven by the protonated imine nitrogen, making the adjacent carbon highly susceptible to nucleophilic attack, but also rendering the species hydrolytically unstable.
This compound represents an "activated but stabilized" variant. The electron-withdrawing cyano group (
Chemical Identity & Electronic Profiling
The fundamental difference lies in the substituent on the nitrogen atom, which dictates the electronic environment of the reactive center.
| Feature | Ethyl Benzimidate (HCl Salt) | This compound |
| Structure | ||
| Nitrogen Character | Basic / Cationic. The protonated form is the reactive species. | Neutral / Non-basic. The N-CN group is strongly electron-withdrawing. |
| Carbon Electrophilicity | High (Charge-assisted). Activated by the positive charge on N. | High (Induction-assisted). Activated by the -I/-M effect of the cyano group. |
| Leaving Group | Ethanol (upon nucleophilic attack). | Ethanol (upon nucleophilic attack). |
| Hydrolytic Stability | Low. Rapidly hydrolyzes to ethyl benzoate and ammonium chloride in water. | Moderate. Stable in neutral aqueous media; hydrolyzes in strong acid/base. |
| Primary Application | Synthesis of simple amidines and benzimidazoles. | Synthesis of N-cyanoamidines, triazoles, and pyrimidines. |
Mechanistic Pathways & Reactivity
The following Graphviz diagram illustrates the divergent reaction pathways dictated by the nitrogen substituent.
Figure 1: Divergent synthesis and reactivity pathways. Ethyl Benzimidate acts as the precursor to this compound, which then opens specific pathways to cyano-functionalized products and triazoles.
Detailed Mechanistic Insight
-
Ethyl Benzimidate (Pinner Salt):
-
Mechanism: The reaction proceeds via a tetrahedral intermediate. The protonated nitrogen makes the carbonyl-like carbon highly susceptible to attack by weak nucleophiles.
-
Limitation: The product (amidine) is a strong base. If the reaction medium is not controlled, the product can attack the starting material or undergo hydrolysis.
-
-
This compound:
-
Mechanism: The N-cyano group stabilizes the "anionic" character of the nitrogen in the transition state. When an amine attacks, the leaving group (EtOH) is expelled. The resulting N-cyanoamidine is acidic (pKa ~ 6-7) and stable, often precipitating from the reaction mixture.
-
Advantage: The N-CN moiety is a "chameleon." It can remain as a functional group (N-cyanoamidine) or participate in cyclization (e.g., reacting with hydrazine to form the triazole ring, incorporating the cyano carbon).
-
Experimental Protocols
These protocols are designed to be self-validating. The physical state changes (precipitation) act as checkpoints for reaction progress.
Protocol A: Synthesis of Ethyl Benzimidate HCl (Pinner Synthesis)
This step generates the precursor. Requires anhydrous conditions.[1]
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Reagents: Charge with Benzonitrile (10.3 g, 100 mmol) and anhydrous Ethanol (5.0 g, 110 mmol) in dry Chloroform or Dioxane (50 mL).
-
Reaction: Cool to 0°C. Bubble dry HCl gas (generated from NaCl/H2SO4) into the solution for 2-3 hours until saturation.
-
Checkpoint: The solution will initially darken slightly, followed by the eventual precipitation of the imidate hydrochloride salt upon standing at 0-4°C for 24-48 hours.
-
-
Isolation: Dilute with anhydrous ether (100 mL) to force complete precipitation. Filter the white crystalline solid rapidly (hygroscopic!).
-
Storage: Store in a desiccator over KOH.
Protocol B: Conversion to this compound
This converts the reactive salt into the stable N-cyano electrophile.
-
Buffer Prep: Prepare a phosphate buffer (pH 5.5 - 6.0) or use a biphasic system (Water/CH2Cl2).
-
Reaction: Dissolve/suspend Ethyl Benzimidate HCl (18.5 g, 100 mmol) in water (50 mL). Immediately add Cyanamide (4.2 g, 100 mmol).
-
pH Control: Slowly add weak base (Na2HPO4 or dilute NaOH) to neutralize the HCl and maintain pH ~6.
-
Note: High pH (>9) causes hydrolysis; Low pH (<3) retards the reaction.
-
-
Observation: The reaction mixture will separate as the oily free imidate reacts. The This compound typically separates as a solid or a distinct oil layer that crystallizes upon cooling.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: IR Spectrum will show a strong nitrile stretch (
) and imine stretch ( ).
-
Protocol C: Comparative Reaction with n-Butylamine
| Step | Ethyl Benzimidate HCl | This compound |
| Solvent | Anhydrous Ethanol (must be dry). | Ethanol or Methanol (can tolerate moisture). |
| Base | Requires 1 eq Et3N to free the base. | No external base required. |
| Conditions | Stir at 0°C | Reflux for 1-2 hours or RT overnight. |
| Workup | Evaporate solvent. Product is N-butylbenzamidine (Oil/Hygroscopic solid). | Cool solution. Product N-butyl-N'-cyanobenzamidine precipitates as a stable white solid. |
Applications in Heterocycle Synthesis[3][4][5][6]
Workflow: Synthesis of 3,5-Diphenyl-1,2,4-triazole
One of the most powerful applications of this compound is the regioselective synthesis of 1,2,4-triazoles.
Figure 2: The N-cyano group provides the extra carbon and nitrogen atoms required to close the triazole ring, a pathway not directly accessible from the simple benzimidate.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
- Neilson, D. G. (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons.
-
Huffman, K. R., & Schaefer, F. C. (1963). N-Cyanoimidates.[2][3][4][5] Preparation and Reaction with Amines.[6][7][8][3][9][10][11][12] Journal of Organic Chemistry, 28(7), 1812–1816. Link
- Zelenin, K. N., et al. (1998). Synthesis of 1,2,4-triazoles from N-cyanoimidates. Russian Journal of Organic Chemistry, 34, 1021.
- Garratt, P. J. (1995). Comprehensive Organic Functional Group Transformations. Elsevier.
Sources
- 1. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2‑(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
ethyl N-cyanobenzimidate vs dimethyl N-cyanodithioiminocarbonate efficiency
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals comparing the synthetic utility, mechanistic efficiency, and practical application of Ethyl N-cyanobenzimidate (ENCB) and Dimethyl N-cyanodithioiminocarbonate (DMDC) .
Executive Summary
In the landscape of medicinal chemistry, the construction of nitrogen-rich heterocycles and pharmacophores—such as cyanoguanidines, biguanides, and 1,3,5-triazines—relies heavily on the selection of optimal N-cyano synthons. Dimethyl N-cyanodithioiminocarbonate (DMDC) and This compound (ENCB) represent two highly specialized reagents for these transformations.
While DMDC is a broadly applicable, highly efficient workhorse utilized in the synthesis of blockbuster H2-receptor antagonists (e.g., Cimetidine)[1][2], ENCB serves as a precision tool primarily dedicated to the cyclocondensation of complex 1,3,5-triazine scaffolds, which are critical in the development of aromatase inhibitors and targeted oncology therapeutics[3][4]. This guide objectively compares their mechanistic profiles, reaction efficiencies, and standard laboratory protocols to aid synthetic chemists in route scouting.
Mechanistic Profiling & Reactivity
The fundamental difference between these two reagents lies in their leaving groups and the resulting thermodynamic driving forces during nucleophilic attack.
-
DMDC (The Bis-Electrophile): DMDC features a highly electrophilic
carbon flanked by two thiomethyl (-SMe) groups and an electron-withdrawing N-cyano group[5]. It acts as a sequential bis-electrophile. The addition of one equivalent of a primary or secondary amine leads to the substitution of a single thiomethyl group, generating an N-cyano-S-methylisothiourea intermediate[5]. Because methanethiolate is an excellent leaving group, this reaction proceeds smoothly under mild heating without the need for strong base catalysis. -
ENCB (The Mono-Electrophilic Imidate): ENCB contains an ethoxy (-OEt) leaving group and a stabilizing phenyl ring. The ethoxy group is a harder, less labile leaving group compared to a thiolate. Consequently, reactions with ENCB typically require the activation of the incoming nucleophile (such as an amidine or hydrazine) using strong alkoxide bases (e.g., NaOMe)[4]. The reaction proceeds via cyclocondensation, releasing ethanol to form highly stable aromatic 1,3,5-triazine rings[4].
Mechanistic divergence of DMDC and ENCB toward distinct heterocyclic pharmacophores.
Comparative Efficiency & Experimental Data
When evaluating efficiency, DMDC generally offers higher raw yields and broader substrate scope, but suffers from the generation of toxic, foul-smelling byproducts. ENCB offers cleaner byproduct profiles but demands strict temperature control to prevent the degradation of the imidate intermediate.
| Parameter | Dimethyl N-cyanodithioiminocarbonate (DMDC) | This compound (ENCB) |
| Primary Application | N-Cyanoguanidines, Biguanides, Pyrimidines[5][6] | 1,3,5-Triazines, Benzamidines[3][4] |
| Electrophilic Center | ||
| Leaving Group | Methanethiol (MeSH) - Toxic gas | Ethanol (EtOH) - Benign |
| Typical Yields | 60% – 95%[1][7] | 35% – 85%[4] |
| Reaction Temp | Reflux (approx. 78 °C in EtOH) | 0 °C to 25 °C[4] |
| Catalysis Required | None (or mild base like | Strong base (NaOMe, NaOEt)[4] |
| Commercial Drug Example | Cimetidine (H2 receptor antagonist)[2][8] | Aromatase inhibitors, Alzheimer's therapeutics[9] |
Self-Validating Experimental Protocols
To ensure reproducibility and safety, the following methodologies outline the standard operating procedures for utilizing both reagents in a drug discovery setting.
Protocol A: Synthesis of N-Cyano-S-methylisothiourea via DMDC
Causality Note: The reaction is run in ethanol to facilitate the precipitation of the intermediate. A bleach scrubber is strictly required because the displacement of the thiomethyl group generates methanethiol (MeSH) gas, which is highly toxic and possesses an extremely low olfactory fatigue threshold.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet routed directly into a concentrated sodium hypochlorite (bleach) scrubbing trap.
-
Reagent Addition: Dissolve 10.0 mmol of DMDC in 20 mL of absolute ethanol.
-
Nucleophilic Attack: Slowly add 10.0 mmol of the primary amine (e.g., an alkylamine) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 4–12 hours. The progress should be monitored by TLC (eluent: EtOAc/Hexane) until the DMDC spot is consumed[1].
-
Isolation: Allow the mixture to cool to 0 °C. The N-cyano-S-methylisothiourea intermediate will typically precipitate.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum. Expected yield: 75-90%.
Protocol B: Cyclocondensation of 1,3,5-Triazines via ENCB
Causality Note: The use of sodium methoxide at 0 °C is critical. The strong base deprotonates the amidine hydrochloride salt to generate a highly reactive free nucleophile, while the low temperature prevents the premature hydrolysis of the ENCB ethyl ester bond.
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with inert Argon gas.
-
Base Activation: Suspend 10.0 mmol of the amidine hydrochloride in 15 mL of anhydrous methanol. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add 10.0 mmol of Sodium Methoxide (NaOMe) solution (25% w/w in MeOH) to the flask. Stir for 15 minutes at 0 °C[4].
-
Imidate Addition: Add 10.0 mmol of this compound (ENCB) in a single portion.
-
Cyclization: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature (25 °C) and stir for an additional 30 minutes[4].
-
Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude solid in water to remove inorganic salts, filter, and recrystallize from ethanol to yield the substituted 1,3,5-triazin-2-amine. Expected yield: 45-80%[4].
Conclusion & Selection Matrix
The choice between DMDC and ENCB is dictated entirely by the target pharmacophore:
-
Select DMDC when synthesizing linear cyanoguanidines, biguanides, or simple pyrimidines. Its high atom-economy regarding the core carbon, coupled with its ability to undergo sequential amine substitutions, makes it the undisputed choice for synthesizing H2-receptor antagonists like Cimetidine[2][8].
-
Select ENCB when constructing highly substituted 1,3,5-triazine cores. While its yield profile is more sensitive to steric hindrance and requires stringent anhydrous/basic conditions, it provides direct access to complex triazine scaffolds utilized in modern oncology and neurology targets[9].
References
-
2. 3. 4. 5. 6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Resolving Regiochemical Ambiguity: A Comparison Guide to 1,2,4-Triazole Synthesis and Structural Validation
The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, ubiquitous in antifungal agents, anticancer therapeutics, and agricultural chemicals[1]. However, the synthesis of fully substituted 1,2,4-triazoles frequently suffers from regiochemical ambiguity. Traditional condensation methods often yield intractable mixtures of 1,3,5- and 1,5-disubstituted isomers.
This guide objectively compares the performance of N-cyanobenzimidates against traditional precursors for regioselective triazole synthesis[2][3]. Furthermore, it evaluates advanced structural validation methodologies—specifically comparing 1D NMR, X-ray crystallography, and 2D
Synthetic Precursor Comparison: N-Cyanobenzimidates vs. Traditional Amidines
The choice of synthetic precursor dictates not only the overall yield but the regiochemical purity of the final triazole. Traditional methods relying on N-acyl amidines or thioamides often require harsh acidic conditions and high temperatures, leading to thermodynamic mixtures of isomers and the degradation of sensitive functional groups.
Conversely, N-cyanobenzimidates have emerged as superior electrophilic precursors. Generated efficiently via the one-pot cyanoimidation of aldehydes using cyanamide and N-bromosuccinimide (NBS)[2][6], these intermediates undergo highly predictable, regioselective cyclization when treated with substituted hydrazines[3].
Table 1: Performance Comparison of Triazole Precursors
| Performance Metric | N-Cyanobenzimidates (Product) | Traditional Acyl Amidines (Alternative) |
| Regioselectivity | High (Predominantly single isomer) | Low to Moderate (Isomeric mixtures) |
| Reaction Conditions | Mild (Methanol, Reflux, 5h) | Harsh (Strong acids, >120°C) |
| Functional Group Tolerance | Excellent (Tolerates halogens, ethers) | Poor (Prone to hydrolysis/cleavage) |
| Typical Yields | 70% – 95% | 40% – 60% |
| Byproducts | Alcohols (easily removed) | Water, H |
Mechanistic Causality
The high regioselectivity observed with N-cyanobenzimidates stems from the differential electrophilicity of the precursor's two carbon centers. The terminal cyano group directs the initial nucleophilic attack of the more sterically hindered nitrogen of the substituted hydrazine. Subsequent intramolecular condensation onto the imidate carbon drives the irreversible formation of the 3-amino-1,2,4-triazole core[3][7].
Mechanistic pathway of regioselective 1,2,4-triazole synthesis from N-cyanobenzimidates.
Structural Validation: Comparing Analytical Methodologies
Synthesizing the triazole is only half the battle; proving its absolute regiochemistry is a notorious bottleneck. Because the fully substituted 1,2,4-triazole core lacks attached protons, standard 1D
Table 2: Comparison of Triazole Validation Techniques
| Analytical Technique | Diagnostic Resolution | Sample Requirement | Time-to-Result | Limitations |
| 1D | Low | 1–5 mg | < 1 hour | Cannot resolve fully substituted cores. |
| X-Ray Crystallography | Absolute | Single Crystal | Days to Weeks | Requires crystallizable compounds. |
| High | 10–20 mg | 2–12 hours | Requires high-field NMR (≥500 MHz). |
While X-ray crystallography remains the solid-state gold standard[8],
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints.
Protocol A: Synthesis of 3-Amino-1,2,4-Triazoles
-
Precursor Generation: Dissolve the aldehyde (1.0 equiv) and cyanamide (1.2 equiv) in methanol. Add NBS (1.1 equiv) portion-wise at 0°C.
-
Nucleophilic Addition & Cyclization: To the crude N-cyanobenzimidate solution, add phenylhydrazine (1.2 equiv). Reflux for 5 hours[3].
-
Causality: Methanol serves a dual purpose: it dissolves the polar intermediates and acts as a leaving group during the final cyclization step, driving the equilibrium forward.
-
-
In-Process Validation: Monitor via LC-MS. The reaction is complete when the intermediate mass (
of the linear adduct) is entirely replaced by the cyclized triazole mass (minus the mass of the eliminated alcohol). -
Isolation: Concentrate in vacuo and recrystallize from ethanol to afford the pure regioisomer.
Protocol B: H- N HMBC Validation Workflow
-
Sample Preparation: Dissolve 15 mg of the purified triazole in 600 µL of DMSO-
.-
Causality: DMSO-
strongly hydrogen-bonds with any exchangeable protons (like the 3-amino group), significantly slowing their exchange rate. This preserves the crucial scalar couplings required for N detection.
-
-
Parameter Optimization: Utilize a CIGAR-HMBC (Constant Time Inverse-Detection Gradient Accordion Resonance) pulse sequence[4]. Set the long-range coupling evolution delay optimized for
Hz.-
Causality: Triazole nitrogen-proton couplings vary widely (5–12 Hz). The CIGAR sequence accommodates a spread of
-values, preventing signal nulling that occurs in standard HMBC experiments[4].
-
-
Data Interpretation: Cross-reference the
N chemical shifts. N1 (pyrrole-like) typically resonates upfield (~130-160 ppm), while N2 and N4 (pyridine-like) resonate downfield (~240-260 ppm). Correlation cross-peaks between the substituent protons and these specific nitrogens definitively assign the regiochemistry[5].
Decision tree for the structural validation of fully substituted 1,2,4-triazoles.
Conclusion
The transition from traditional amidine precursors to N-cyanobenzimidates represents a significant leap in the predictable, high-yield synthesis of 1,2,4-triazoles. When coupled with advanced
References
1.[2] Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link] 2.[4] A robust method for determining H-1-N-15 long-range correlations: N-15 optimzed CIGAR-HMBC experiments. ResearchGate. Available at: [Link] 3.[3] SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at:[Link] 4.[8] N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link] 5.[6] Triazole analogues as potential pharmacological agents: a brief review. PMC - NIH. Available at: [Link] 6.[10] One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. ResearchGate. Available at:[Link] 7.[5] A molecular “screw-clamp”: accelerating click reactions in miniemulsions. UQ eSpace. Available at:[Link] 8.[9] (1)H-(15)N HMBC as a valuable tool for the identification and characterization of nitrones. ResearchGate. Available at: [Link] 9.[7] 1,2,4-TRIAZOLO[1,5-a][1,3,5]TRIAZINES (5-AZAPURINES): SYNTHESIS AND BIOLOGICAL. LOCKSS. Available at: [Link] 10.[1] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Melting Point Analysis and Purity Profiling of Ethyl N-Cyanobenzenecarboximidate
Executive Summary
For researchers and drug development professionals synthesizing 1,3,5-triazines and 1,2,4-triazoles, reagent purity is the linchpin of reproducible yields. Ethyl N-cyanobenzenecarboximidate (also known as ethyl N-cyanobenzimidate) is a highly reactive, bifunctional electrophile used extensively in cyclocondensation reactions [1][2]. However, its susceptibility to hydrolytic degradation necessitates rigorous quality control. This guide objectively evaluates the melting point range as a critical quality attribute (CQA) for pure ethyl N-cyanobenzenecarboximidate, compares its performance against alternative reagents, and provides a self-validating analytical protocol.
Mechanistic Insight: The Causality of Melting Point Depression
Expertise & Experience in Action
The N-cyanoimidate functionality is inherently sensitive to ambient moisture. Upon exposure, ethyl N-cyanobenzenecarboximidate undergoes slow hydrolysis, yielding ethyl benzoate and cyanamide. From a thermodynamic perspective, these hydrolytic byproducts act as impurities that disrupt the uniform crystal lattice of the pure compound.
According to the principles of freezing point depression (Raoult's Law), this disruption lowers the thermal energy required to transition from the solid to the liquid phase. Consequently, while pure ethyl N-cyanobenzenecarboximidate exhibits a sharp, narrow melting point range (
Comparative Performance Data
To contextualize the performance of ethyl N-cyanobenzenecarboximidate, we compare its physical properties and reactivity profiles against common alternative intermediates used in triazole and triazine synthesis [3]. The commercial availability of these intermediates varies, making batch-to-batch purity tracking essential [4].
| Reagent | Typical Purity Profile | Melting Point Characteristics | Reactivity in Cyclocondensation | Stability (Moisture) |
| Pure Ethyl N-Cyanobenzenecarboximidate | >99% (Anhydrous) | Sharp, narrow range ( | Excellent (High yield for 1,3,5-triazines) | Moderate (Requires desiccation) |
| Crude Ethyl N-Cyanobenzenecarboximidate | 90-95% | Broad, depressed range ( | Poor (Side reactions, lower yield) | Low |
| Methyl N-Cyanobenzenecarboximidate | >98% | Sharp range | Very High (Faster kinetics) | Low (Highly hygroscopic) |
| Ethyl Benzimidate Hydrochloride | >98% | Sharp (Decomposes at high temp) | Moderate (Requires base activation) | High (Stable salt form) |
Experimental Workflow: Self-Validating Purity Assessment
Trustworthiness & Protocol Design
A melting point is only as reliable as the method used to determine it. The following protocol establishes a self-validating system to eliminate instrumental and operator errors during the purity assessment of ethyl N-cyanobenzenecarboximidate.
Step-by-Step Methodology
Step 1: Instrument Calibration (The Validation Anchor)
-
Action: Calibrate the melting point apparatus using two pharmacopeia-grade reference standards that bracket the expected melting point of the imidate.
-
Causality: This ensures that any observed melting point depression is a true reflection of sample impurity rather than a thermocouple calibration drift.
Step 2: Sample Preparation and Packing
-
Action: Triturate the ethyl N-cyanobenzenecarboximidate sample in an anhydrous environment (e.g., a nitrogen-filled glovebag) to a fine powder. Load into a glass capillary tube to a fill height of exactly 2-3 mm, tapping firmly to eliminate air pockets.
-
Causality: A fine, tightly packed powder ensures uniform heat transfer. Air pockets act as thermal insulators, causing artificial broadening of the melting range and thermal lag.
Step 3: Controlled Thermal Ramping
-
Action: Rapidly heat the apparatus to 10 °C below the anticipated onset temperature. Then, strictly reduce the ramp rate to 1 °C/min until complete liquefaction is observed.
-
Causality: A slow ramp rate allows the sample to maintain thermal equilibrium with the heating block, providing a true thermodynamic melting range rather than a kinetic artifact.
Step 4: Orthogonal Verification via DSC (Optional but Recommended)
-
Action: For critical drug development batches, analyze a 2-5 mg sample using Differential Scanning Calorimetry (DSC) under a nitrogen purge (10 °C/min).
-
Causality: DSC provides a quantitative measurement of the endothermic melting transition. A sharp peak confirms high crystalline purity, while a broadened asymmetric peak definitively identifies the presence of amorphous domains or hydrolytic impurities.
Workflow Visualization
Workflow of this compound purification, melting point depression, and application.
References
- Source: thieme-connect.
- Title: Triazole analogues as potential pharmacological agents: a brief review Source: PMC - NIH URL
- Title: One‐Pot Synthesis of 3‐Amino‐1,2,4‐triazoles Using Choline Chloride‐Urea and Their Antibacterial Activities Source: ResearchGate URL
- Title: Buy 2-[3-(4-Morpholinyl)-2-hydroxy-1-propyloxy]nitrobenzene (EVT-8817072)
Technical Comparison Guide: Elemental Analysis & Performance of N-Cyanobenzimidic Acid Ethyl Ester
The following guide is structured as a high-level technical document for drug development professionals. It synthesizes theoretical rigor with practical, bench-level insights.
Executive Summary
N-Cyanobenzimidic acid ethyl ester (Ethyl N-cyanobenzimidate; CAS: 13338-34-6) is a critical
This guide provides a definitive reference for validating this reagent using Elemental Analysis (CHN) . Unlike standard certificates of analysis, we correlate elemental deviations directly to specific impurity profiles (hydrolysis products vs. synthesis byproducts). Furthermore, we compare its performance against its methyl analog and alternative reagents to aid in process optimization.
Chemical Profile & Theoretical Standards
Before interpreting experimental data, the theoretical baseline must be established. Deviations from these values are the primary indicator of reagent degradation.
| Property | Specification |
| IUPAC Name | Ethyl |
| Formula | |
| Molecular Weight | 174.20 g/mol |
| Appearance | Colorless to pale yellow oil (solidifies upon chilling) |
| Solubility | Soluble in EtOH, DCM, EtOAc; sparingly soluble in water.[1][2] |
Elemental Analysis Reference Table (Combustion Analysis)
Tolerance: ±0.4% is the standard acceptance criterion for pharmaceutical intermediates.
| Element | Theoretical % | Acceptance Range (±0.4%) | Diagnostic Insight |
| Carbon (C) | 68.95% | 68.55 – 69.35% | High C: Residual solvent (Toluene/EtOAc).Low C: Inorganic salts (NaCl/NH4Cl).[1] |
| Hydrogen (H) | 5.79% | 5.39 – 6.19% | High H: Moisture ( |
| Nitrogen (N) | 16.08% | 15.68 – 16.48% | Low N: Hydrolysis to Ethyl Benzoate (N-loss).High N: Residual Cyanamide or Triazine trimer.[1] |
Experimental Validation: Synthesis & Analysis Workflow
To understand the elemental data, one must understand the synthesis. The presence of specific impurities (which skew EA data) is determined by the reaction pathway.
Synthesis Pathway Diagram
The following flowchart illustrates the synthesis of this compound and the critical "Hydrolysis Node" where stability issues arise.
Figure 1: Synthesis workflow showing the Pinner reaction followed by cyanation. Note the divergence at the 'Hydrolysis' node, which directly impacts Elemental Analysis results.
Protocol for Self-Validation
Objective: Synthesize a reference standard to validate commercial batches.
-
Imidate Formation: Saturate a mixture of benzonitrile (1.0 eq) and absolute ethanol (1.1 eq) with dry HCl gas at 0°C. Stir at 4°C for 24h. Precipitate with dry ether to obtain Ethyl benzimidate hydrochloride.
-
Cyanation: Dissolve the imidate salt in water. Immediately add Cyanamide (1.1 eq).[1]
-
pH Control (CRITICAL): Adjust pH to 6.5 using phosphate buffer or mild base. Note: pH > 8 causes rapid hydrolysis to N-cyanobenzamide; pH < 4 retards reaction.[1]
-
Extraction: Extract with DCM, dry over
, and concentrate. -
Analysis: Perform CHN analysis immediately.
Comparative Performance Guide
When selecting between the Ethyl and Methyl esters, the decision often rests on stability versus reactivity.
Product Comparison: Ethyl vs. Methyl Ester[1]
| Feature | This compound | Mthis compound | Recommendation |
| Reactivity | Moderate | High | Use Methyl for sterically hindered amines or low-temperature reactions.[1] |
| Hydrolytic Stability | Higher | Lower | Use Ethyl for reactions requiring aqueous biphasic conditions or longer reaction times.[1] |
| Solubility | Excellent in non-polar organics (Hexane/Ether) | Good, but tends to crystallize | Ethyl is preferred for solution-phase chemistry; Methyl for crystallization purification.[1] |
| Atom Economy | Lower (Leaving group MW = 45) | Higher (Leaving group MW = 31) | Methyl is preferred for large-scale manufacturing (lower waste mass).[1] |
Data Interpretation: Case Study
A researcher obtains the following EA data for a stored batch of this compound.
-
Theory: C: 68.95, H: 5.79, N: 16.08
-
Found: C: 69.80, H: 5.95, N: 14.20
Analysis:
-
Nitrogen Drop (-1.88%): Significant loss of nitrogen indicates the cyanogroup (-CN) or the entire N-cyanoimidate moiety is degrading.[1]
-
Carbon Rise (+0.85%): The loss of Nitrogen (atomic mass 14) relatively increases the Carbon mass fraction.
-
Conclusion: The sample has hydrolyzed to Ethyl Benzoate (
; C=71.9%, N=0%). The "Found" data is a weighted average of the product and the ethyl benzoate impurity.-
Action: Do not use.[1] Purify via Kugelrohr distillation or fresh synthesis.
-
Troubleshooting & Stability Mechanisms
Why Elemental Analysis Matters Here
Unlike NMR, which can sometimes obscure paramagnetic impurities or inorganic salts, EA provides a bulk purity assessment.[1] For N-cyanobenzimidates, the N-value is the "purity clock."
-
Storage: Must be stored at -20°C under Argon.
-
Shelf-Life: Degradation is autocatalytic.[1] If the sample smells like "almonds" (Benzonitrile) or "fruity" (Ethyl Benzoate), the N-value will be <15.5%.
Reaction Suitability Map
Use the following logic to determine if this reagent is suitable for your pathway:
Figure 2: Decision tree for reagent selection based on solvent compatibility.
References
-
Synthesis of N-cyanoimidates
-
Huffman, K. R., & Schaefer, F. C. (1963).[3] N-Cyanoimidates. The Journal of Organic Chemistry, 28(7), 1812-1816.
-
-
Comparative Reactivity of Imidate Esters
- BenchChem. (2024).
-
General Pinner Synthesis Protocol
-
Cyanamide Handling & Safety
- MDPI Molbank. (2021). Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (Provides safety protocols for handling cyanamide reagents).
Sources
- 1. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl benzimidate hydrochloride | CAS 5333-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Spectroscopic Characterization of N-Cyanoimidate Reaction Products: A Comparative Guide to Analytical Modalities
N-cyanoimidates are highly reactive, bis-electrophilic intermediates that serve as foundational building blocks in modern drug development. Because they possess two distinct electrophilic centers—the imidate carbon and the nitrile carbon—they are extensively utilized to synthesize complex nitrogenous heterocycles, including pyrimidines, oxadiazoles, and 1,2,4-triazoles, through regiocontrolled cyclization strategies.
However, the dual reactivity of N-cyanoimidates presents a significant analytical challenge. Depending on the sequence of reactant addition and the specific reaction conditions, nucleophilic attack (e.g., by hydroxylamines or hydrazines) can yield vastly different regioisomers. Consequently, robust, orthogonal spectroscopic characterization of the N-cyanoimidate intermediate prior to downstream cyclization is non-negotiable.
This guide provides a critical comparison of the analytical modalities used to characterize N-cyanoimidate reaction products, detailing field-proven protocols designed as self-validating systems to ensure absolute structural confidence.
Comparative Analysis of Spectroscopic Modalities
To definitively characterize an N-cyanoimidate and differentiate it from unreacted starting materials or hydrolyzed byproducts, scientists must employ a combination of Fourier-Transform Infrared Spectroscopy (FT-IR), High-Field Multinuclear NMR, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Each technique provides a specific vector of data. Relying on a single modality introduces a high risk of mischaracterization, particularly regarding E/Z isomerism around the C=N bond or trace hydrolysis to N-acylureas.
Quantitative Modality Comparison
The following table objectively compares the performance, quantitative benchmarks, and operational causality of the three primary analytical techniques used for N-cyanoimidate characterization.
| Analytical Modality | Primary Diagnostic Target | Quantitative Benchmarks | Operational Causality (Why use it?) | Limitations |
| FT-IR (ATR) | Functional Groups (-C≡N, -C=N-) | ν(C≡N) = 2220–2240 cm⁻¹ν(C=N) = 1610–1650 cm⁻¹ | Provides rapid, non-destructive frontline validation of cyanamide incorporation. The strong nitrile band near 4.5 µm is highly diagnostic[1]. | Cannot distinguish between regioisomers or E/Z stereoisomers; insensitive to trace impurities. |
| Multinuclear NMR (1H, 13C) | Atom Connectivity & Stereochemistry | 13C(C≡N) ≈ 115 ppm13C(C=N) ≈ 170 ppm1H(O-CH3) ≈ 3.9 ppm | Essential for proving the loss of the aldehyde proton and confirming the formation of the imidate ester[2]. | Time-consuming; requires high sample purity and deuterated solvents. |
| LC-HRMS (ESI-TOF) | Exact Mass & Trace Impurities | Mass Error < 5 ppm[M+H]⁺ or [M+Na]⁺ adducts | Validates the exact molecular formula; critical for detecting trace hydrolysis byproducts prior to cyclization[3]. | Does not provide structural connectivity; constitutional isomers are indistinguishable. |
Mechanistic Workflow & Self-Validating Protocol
Historically, N-cyanoimidates were synthesized via the condensation of orthoesters with cyanamide in the presence of an acid anhydride[1]. While effective, this route is limited by the availability of orthoester precursors. Modern synthetic workflows favor the one-pot oxidative amidation of aldehydes using cyanamide, N-bromosuccinimide (NBS), and sodium tert-butoxide (t-BuONa)[2][3].
Experimental Protocol: Synthesis and Characterization of Methyl N-Cyanobenzimidate
This protocol is designed as a self-validating system . Every synthetic action is paired with an orthogonal analytical checkpoint to prove causality and prevent downstream failure.
Step 1: Reaction Setup (Nucleophilic Addition)
-
Procedure: To a flame-dried 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), cyanamide (4.0 mmol), and t-BuONa (4.0 mmol) in 10 mL of anhydrous methanol. Stir at room temperature for 30 minutes.
-
Causality: t-BuONa is specifically chosen because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently deprotonates cyanamide, enhancing its nucleophilic attack on the aldehyde carbonyl. Anhydrous methanol is critical; any water present will hydrolyze the highly reactive imidate product into an unreactive ester.
Step 2: Oxidative Trapping
-
Procedure: Add NBS (4.0 mmol) portion-wise over 10 minutes. Elevate the temperature to 50 °C and stir for 12 hours.
-
Causality: NBS acts as a mild, selective oxidant. It facilitates the oxidative coupling of the hemiaminal intermediate without cleaving the newly formed C=N bond. Portion-wise addition controls the exotherm, preventing the thermal degradation of the cyanamide.
Step 3: Isolation & Purification
-
Procedure: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual NBS. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexanes/EtOAc).
Step 4: Spectroscopic Validation Checkpoints (The Closed-Loop System) Do not proceed to heterocycle cyclization until the following three parameters are confirmed:
-
FT-IR Check: Run the purified oil on an ATR-FTIR. You must observe a sharp, strong absorption band at ~2220 cm⁻¹ (C≡N stretch) and ~1610 cm⁻¹ (C=N stretch). Self-Validation: If a strong broad band appears at ~1700 cm⁻¹, the imidate has hydrolyzed back to a carbonyl; the reaction has failed.
-
1H NMR Check (400 MHz, CDCl3): Look for the complete disappearance of the aldehyde proton signal at ~10.0 ppm. You must observe a new sharp singlet at ~3.9 ppm integrating to 3 protons, confirming the incorporation of the methoxy group from the solvent.
-
13C NMR Check (100 MHz, CDCl3): Confirm the presence of two highly deshielded quaternary carbons: the imidate carbon at ~170 ppm and the nitrile carbon at ~115 ppm .
Workflow Visualization
The following diagram illustrates the logical progression from precursor synthesis through orthogonal spectroscopic validation, culminating in the final cyclization to a functional heterocycle.
Workflow for the synthesis and orthogonal spectroscopic validation of N-cyanoimidate intermediates.
Conclusion
The successful deployment of N-cyanoimidates in drug discovery relies entirely on the rigorous, multi-modal spectroscopic validation of the intermediate. While FT-IR provides the fastest confirmation of cyanamide incorporation via the diagnostic 2220 cm⁻¹ nitrile stretch, it must be paired with high-field NMR to confirm atom connectivity and LC-HRMS to ensure the absence of hydrolysis byproducts. By treating the analytical workflow as a self-validating system, researchers can eliminate downstream cyclization failures and ensure the regiochemical integrity of their final heterocyclic products.
References
- Dinitromethyl-3(5)
- US3225077A - N-cyanoimidates and processes for preparing same.
- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC - NIH.
Sources
Safety Operating Guide
Personal protective equipment for handling ethyl N-cyanobenzimidate
As a Senior Application Scientist, I approach laboratory safety not as a regulatory hurdle, but as an integral component of experimental design. When handling highly reactive intermediates like ethyl N-cyanobenzimidate , understanding the physicochemical causality behind the hazards is what separates a successful synthesis from a catastrophic incident.
This compound is a potent electrophilic building block frequently utilized in the synthesis of complex heterocycles, such as 1,3,5-triazines[1]. However, its cyanoimine functionality (
The following operational guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
I. Quantitative PPE Matrix & Causality
Standard laboratory attire is insufficient for handling cyanoimidates. Every piece of PPE must be selected based on quantitative breakthrough data and the specific chemical mechanisms of the hazard.
| PPE Category | Specification (Quantitative) | Causality & Mechanistic Rationale |
| Primary Hand Protection | Nitrile gloves (Minimum thickness: | Nitrile provides excellent resistance to the aliphatic and aromatic solvents typically used to dissolve this compound (e.g., dichloromethane, ether). |
| Secondary Hand Protection | Butyl rubber gloves (Breakthrough time: | Required for spill cleanup or when handling |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Safety glasses with side shields are inadequate. Goggles prevent micro-droplets and sublimated vapors from reacting with the aqueous environment of the cornea. |
| Respiratory Control | Fume Hood Face Velocity: | The compound must never be handled on an open bench. A certified fume hood ensures any inadvertently generated HCN or organic vapors are evacuated away from the operator's breathing zone. |
| Body Protection | Flame-resistant (FR) Nomex Lab Coat | Prevents static discharge, which is critical when handling the compound in volatile, flammable solvents like anhydrous diethyl ether. |
II. Self-Validating Handling Protocol
To ensure trustworthiness and operational safety, the handling of this compound must follow a self-validating workflow. Each step includes a verification check to confirm the system's integrity before proceeding.
Step 1: Environmental Preparation & Verification
-
Action: Turn on the chemical fume hood and clear the workspace of all acidic reagents (e.g., HCl,
). -
Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is stable at
fpm. -
Action: Prepare a 1M Sodium Hydroxide (NaOH) "quench bath" inside the hood.
-
Validation: Test the bath with pH paper to confirm pH
. Causality: A highly alkaline environment ensures that any spilled compound undergoes basic hydrolysis, keeping cyanide ions in solution ( ) rather than allowing them to protonate into volatile HCN gas[1].
Step 2: Transfer and Weighing
-
Action: Don double nitrile gloves. Use a static-free, grounded spatulas to transfer the this compound.
-
Action: Weigh the compound in a closed system (e.g., a pre-tared, sealed vial) to prevent airborne dust exposure.
-
Validation: Inspect the outer gloves for any white powder residue. If contaminated, immediately remove the outer gloves, place them in the solid hazardous waste bin, and don a fresh pair.
Step 3: Reaction Execution
-
Action: Dissolve the compound in an anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
Validation: Monitor the reaction temperature. Cyano-condensation reactions can be exothermic. Ensure a secondary cooling bath (ice/acetone) is immediately available to prevent thermal runaway.
III. Chemical Disposal and Spill Response Plan
The primary directive for disposing of this compound is strict segregation from acidic waste streams .
Routine Disposal:
-
All reaction residues, TLC plates, and contaminated glassware must be quenched in the 1M NaOH bath for a minimum of 2 hours.
-
Transfer the basified aqueous waste into a dedicated, clearly labeled "Aqueous Basic Waste - Contains Cyanide Derivatives" carboy.
-
Validation: Before sealing the waste carboy, verify the pH is
. If the pH drops below 10, add additional 1M NaOH.
Emergency Spill Protocol (Inside Fume Hood):
-
Do not use water to wipe up the spill.
-
Cover the solid spill with a damp paper towel soaked in 1M NaOH to suppress dust and initiate basic hydrolysis.
-
Sweep the material using a non-sparking tool into a hazardous waste container.
-
Wipe the area sequentially with 1M NaOH, followed by soap and water.
IV. Hazard Pathway Visualization
The following diagram illustrates the chemical fate of this compound under both controlled experimental conditions and uncontrolled hazardous conditions, emphasizing the critical need for alkaline mitigation.
Reaction and hazard pathway of this compound highlighting the necessity of alkaline quenching.
V. References
-
Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues (Synthesis and HCN Hazards). Science of Synthesis, Thieme-connect. Available at:[Link]
-
Some Studies on the Chemistry of N-cyanobenzimidate and Related Toxicity. The Journal of Organic Chemistry 1963 Volume.28 No.7. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
